2-(1H-Pyrazol-3-yl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-10-11-6(1)7-5-8-3-4-9-7/h1-2,7-9H,3-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANLPMMCLNQJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599669 | |
| Record name | 2-(1H-Pyrazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111781-55-6 | |
| Record name | 2-(1H-Pyrazol-3-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111781-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-Pyrazol-3-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 2-(1H-Pyrazol-3-yl)piperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(1H-Pyrazol-3-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The molecule incorporates both a pyrazole and a piperazine moiety, structural motifs present in a wide range of biologically active compounds.[1][2][3][4] Understanding the physicochemical properties of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for designing and developing new chemical entities with therapeutic potential.
While experimental data for this compound is limited in publicly available literature, this guide compiles the existing information and provides comparative data from structurally related compounds to offer valuable insights. Additionally, it outlines standard experimental protocols for the determination of key physicochemical parameters and illustrates a plausible synthetic route and potential biological targets.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties are influenced by the interplay of the aromatic, weakly basic pyrazole ring and the non-aromatic, basic piperazine ring.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₄ | [5][6][7] |
| Molecular Weight | 152.20 g/mol | [5] |
| Appearance | Powder | [5] |
| CAS Number | 111781-55-6 | [5][6][7] |
| Synonyms | 3-(Piperazin-2-yl)-1H-pyrazole | [5] |
Lipophilicity, Acidity, and Solubility
Lipophilicity (LogP), dissociation constant (pKa), and aqueous solubility are critical determinants of a drug's bioavailability and its ability to interact with biological targets.
Table 2: Predicted and Comparative Data for LogP, pKa, and Solubility
| Property | This compound (Predicted/Inferred) | Pyrazole (Experimental) | Piperazine (Experimental) |
| XLogP3-AA | -1.0 (Predicted) | 0.33 (at 25°C) | - |
| pKa | Inferred to have basic pKa values due to the piperazine moiety. | 2.49 (at 25°C) | pKa1 = 5.35, pKa2 = 9.73 |
| Aqueous Solubility | Inferred to be soluble in water. | Soluble | Freely soluble |
Thermal Properties
The melting and boiling points of a compound are important for its characterization, purification, and formulation.
Table 3: Comparative Data for Melting and Boiling Points
| Property | This compound (Experimental) | Pyrazole (Experimental) | Piperazine (Experimental) |
| Melting Point | Not Available | 67-70 °C | 109-112 °C |
| Boiling Point | Not Available | 186-188 °C | 145-146 °C |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of physicochemical properties. Below are standard protocols that can be employed for this compound.
Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.
Caption: Shake-Flask Method for LogP Determination.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the compound as a titrant (acid or base) is added.
Caption: Potentiometric Titration for pKa Measurement.
Determination of Aqueous Solubility (Equilibrium Solubility Method)
This method determines the thermodynamic solubility of a compound in an aqueous medium.
Caption: Equilibrium Method for Solubility Determination.
Synthesis and Potential Biological Activity
Synthetic Approach
While specific synthesis details for this compound are not extensively documented in the provided search results, a plausible synthetic route can be inferred from general methods for preparing pyrazole and piperazine derivatives. A common approach involves the reaction of a pyrazole precursor with a protected piperazine derivative.
Caption: Plausible Synthetic Pathway.
Potential Biological Signaling Pathways
Derivatives of both pyrazole and piperazine are known to exhibit a wide range of biological activities, including but not limited to anti-inflammatory, antimicrobial, anticancer, and central nervous system effects.[2][3][4] The combination of these two pharmacophores in this compound suggests potential interactions with various biological targets.
Caption: Potential Biological Targets and Activities.
Conclusion
This compound is a molecule with significant potential in drug discovery, owing to its hybrid structure containing two pharmacologically relevant moieties. While a complete experimental physicochemical profile is not yet available in the public domain, this guide provides a foundational understanding based on its chemical structure and data from related compounds. The outlined experimental protocols offer a clear path for the determination of its key properties. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound,(CAS# 111781-55-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. Piperazine, 2-(1H-pyrazol-3-yl)- (9CI) | 111781-55-6 [chemicalbook.com]
- 8. Pyrazole | 288-13-1 [chemicalbook.com]
Novel Synthesis Methods for Pyrazolylpiperazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolylpiperazine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and neuroprotective effects. The unique combination of the pyrazole moiety, a five-membered nitrogen-containing heterocycle, with the piperazine ring, a common pharmacophore, has led to the development of numerous drug candidates. The structural versatility of this hybrid allows for fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive overview of three novel and efficient synthetic strategies for the preparation of pyrazolylpiperazine derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in their practical implementation.
Method 1: Multi-step Synthesis via Chalcone Intermediates
This classical yet effective approach involves a two-stage process: the Claisen-Schmidt condensation to form a piperazine-chalcone hybrid, followed by a cyclocondensation reaction with hydrazine to construct the pyrazole ring. This method offers a high degree of modularity, allowing for diversity at multiple points of the molecular scaffold.
Experimental Protocol
Stage 1: Synthesis of Piperazine-Chalcone Derivatives (via Claisen-Schmidt Condensation)
-
Preparation of 4'-piperazino-acetophenone: A mixture of 1-(4-fluorophenyl)ethan-1-one and piperazine is heated to obtain the piperazineacetophenone intermediate.
-
Condensation Reaction: In a round-bottom flask, dissolve the 4'-piperazino-acetophenone (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in ethanol (20 mL).[1]
-
Add an aqueous solution of sodium hydroxide (10%) or potassium hydroxide dropwise to the stirred mixture at room temperature.[1]
-
Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone derivative.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to afford the pure piperazine-chalcone derivative.[2]
Stage 2: Synthesis of Pyrazolylpiperazine Derivatives (Cyclization)
-
Reaction Setup: Dissolve the synthesized piperazine-chalcone derivative (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.[3]
-
Hydrazine Addition: Add hydrazine hydrate (80%) (1.2 mmol) to the solution.[3]
-
Cyclization: Reflux the reaction mixture for 8-12 hours.[3][4] Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The pyrazoline product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final pyrazolylpiperazine derivative.[5][6]
Quantitative Data
| Compound ID | Aldehyde Used | Chalcone Yield (%) | Pyrazoline Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |
| VIa | Benzaldehyde | 85 | 78 | 165-167 | 3.10 (dd), 3.85 (dd), 5.45 (dd), 7.20-7.90 (m) |
| VIb | 4-Chlorobenzaldehyde | 82 | 75 | 178-180 | 3.12 (dd), 3.88 (dd), 5.48 (dd), 7.25-7.85 (m) |
| VIc | 4-Methoxybenzaldehyde | 88 | 82 | 158-160 | 3.08 (dd), 3.82 (dd), 5.42 (dd), 3.75 (s), 6.90-7.80 (m) |
Data is representative and compiled from typical results for similar syntheses.[3]
Workflow Diagram
Caption: Workflow for the synthesis of pyrazolylpiperazine derivatives via chalcone intermediates.
Method 2: Reductive Amination
Reductive amination is a highly efficient and direct method for forming C-N bonds. This one-pot procedure involves the reaction of a pyrazole aldehyde with a piperazine derivative to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and 1-(2-hydroxyethyl)piperazine (1.1 mmol) in a suitable solvent such as methanol or dichloroethane (20 mL).
-
Imine Formation: Add a catalytic amount of acetic acid (2-3 drops) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion using TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure pyrazolylpiperazine derivative.
Quantitative Data
| Pyrazole Aldehyde | Piperazine Derivative | Reducing Agent | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | 1-(2-Hydroxyethyl)piperazine | NaCNBH₃ | 85 | 2.5-2.8 (m, 8H), 3.5 (s, 2H), 3.6 (t, 2H), 4.5 (br s, 1H), 7.2-7.9 (m, 7H) | 287.18 [M+H]⁺ |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | Piperazine | NaBH(OAc)₃ | 90 | 2.4-2.9 (m, 8H), 3.4 (s, 2H), 3.8 (s, 3H), 7.4-7.6 (m, 2H) | 181.15 [M+H]⁺ |
| 1H-Pyrazole-4-carbaldehyde | 1-Methylpiperazine | NaCNBH₃ | 82 | 2.3 (s, 3H), 2.4-2.7 (m, 8H), 3.5 (s, 2H), 7.5 (s, 2H) | 181.15 [M+H]⁺ |
Data is representative and compiled from typical results for similar syntheses.
Workflow Diagram
Caption: One-pot reductive amination workflow for pyrazolylpiperazine synthesis.
Method 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of C-N bonds. This method allows for the direct coupling of a halo-pyrazole with piperazine, often under milder conditions than traditional methods and with high functional group tolerance.
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the 4-halo-1H-pyrazole (e.g., 4-bromo-1-tritylpyrazole, 1.0 mmol), a palladium catalyst such as Pd(dba)₂ (10 mol%), a suitable phosphine ligand like tBuDavePhos (20 mol%), and a base, typically potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) (2.0 mmol).[7][8]
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., xylene, toluene, or dioxane, 5 mL) via syringe, followed by the addition of piperazine (1.2 mmol).[9][10]
-
Heating: Seal the vessel and heat the reaction mixture with vigorous stirring. For conventional heating, temperatures may range from 90-120 °C.[10] Alternatively, microwave irradiation can be used at temperatures up to 160 °C for significantly shorter reaction times (e.g., 10-30 minutes).[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and quench with water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 4-(piperazin-1-yl)pyrazole derivative.[8]
Quantitative Data
| Halo-pyrazole | Piperazine | Catalyst/Ligand | Base | Temp (°C) / Time | Yield (%) |
| 4-Bromo-1-tritylpyrazole | Piperidine* | Pd(dba)₂/tBuDavePhos | KOtBu | 160 (MW) / 10 min | 92 |
| 4-Iodo-1-phenylpyrazole | Piperazine | Pd(OAc)₂/XantPhos | Cs₂CO₃ | 110 / 12 h | 88 |
| 4-Chloro-1-methylpyrazole | N-Boc-piperazine | Pd₂ (dba)₃/RuPhos | NaOtBu | 100 / 8 h | 75 |
*Piperidine is used as a representative secondary amine; similar reactivity is expected with piperazine.[7][9]
Logical Relationship Diagram
Caption: Key components and process flow of the Buchwald-Hartwig amination.
Conclusion
The synthesis of pyrazolylpiperazine derivatives can be achieved through various robust and adaptable methods. The choice of synthetic route will depend on the desired substitution patterns, available starting materials, and the required scale of the synthesis. The chalcone-based method offers a high degree of flexibility for introducing diverse substituents. Reductive amination provides a direct and efficient one-pot approach for linking pre-functionalized pyrazole and piperazine moieties. Finally, the Buchwald-Hartwig amination represents a state-of-the-art method for this C-N bond formation, often providing high yields under relatively mild conditions. The detailed protocols and data provided in this guide are intended to serve as a practical resource for researchers in the field of drug discovery and development, facilitating the exploration of this important class of bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Biological Activity Screening of 2-(1H-Pyrazol-3-yl)piperazine: A Technical Guide
Abstract
The 2-(1H-pyrazol-3-yl)piperazine scaffold represents a compelling starting point for drug discovery, integrating two "privileged" heterocyclic motifs known to impart a wide range of pharmacological activities. Pyrazole moieties are frequently associated with kinase inhibition, while the piperazine ring is a common feature in ligands targeting G-protein coupled receptors (GPCRs). This technical guide outlines a comprehensive biological activity screening strategy for novel compounds based on this core structure. It provides detailed experimental protocols for primary and secondary assays, including enzymatic kinase assays, GPCR binding and functional assays, and cellular cytotoxicity evaluations. Furthermore, this document illustrates key signaling pathways and experimental workflows using standardized diagrams to guide researchers in the systematic evaluation of this promising compound class.
Introduction: The this compound Core
The convergence of the pyrazole and piperazine rings in a single molecule offers a unique three-dimensional structure with multiple points for chemical diversification. This structural versatility allows for the fine-tuning of physicochemical properties and target interactions.
-
The Pyrazole Moiety: This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone of many approved pharmaceuticals.[1][2] It can act as a bioisostere for a phenyl ring but with improved solubility and metabolic properties.[1] Crucially, the pyrazole scaffold is a key component in numerous potent kinase inhibitors, where it often forms critical hydrogen bond interactions within the ATP-binding pocket of the enzyme.[3][4][5]
-
The Piperazine Moiety: This six-membered saturated heterocycle is a common scaffold in centrally active agents. Arylpiperazine derivatives, in particular, exhibit high affinity for a variety of aminergic GPCRs, including serotonin (5-HT) and dopamine (D) receptors.[6][7] The nitrogen atoms of the piperazine ring can be readily substituted, allowing for the exploration of structure-activity relationships (SAR) and the optimization of target selectivity and pharmacokinetic profiles.
Given the established pharmacology of its constituent parts, a logical screening approach for this compound derivatives involves a tiered strategy targeting key protein families: protein kinases and G-protein coupled receptors.
Proposed Screening Cascade
A hierarchical screening workflow ensures a cost-effective and efficient evaluation of new chemical entities (NCEs) based on the this compound core. The cascade progresses from broad primary screens to more specific secondary and cellular assays.
References
- 1. reprocell.com [reprocell.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol [protocols.io]
- 7. Regulation of the Cell Cycle | Oncohema Key [oncohemakey.com]
In Silico Modeling of 2-(1H-Pyrazol-3-yl)piperazine Receptor Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the receptor binding profile of 2-(1H-Pyrazol-3-yl)piperazine. The pyrazole and piperazine scaffolds are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets. Understanding the binding characteristics of this core molecule is fundamental for the rational design of novel therapeutics. This document outlines the theoretical framework, experimental protocols for computational analysis, and data interpretation strategies.
Introduction to In Silico Modeling in Drug Discovery
In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective prediction of molecular interactions. For a molecule like this compound, computational techniques can elucidate its potential receptor targets, predict binding affinities, and provide insights into the structural basis of its activity. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug development pipeline.
The primary in silico techniques covered in this guide include molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and molecular dynamics (MD) simulations. These methods, when used in concert, provide a holistic view of the ligand-receptor interactions.
Potential Receptor Targets for this compound
The piperazine and pyrazole moieties are present in numerous approved drugs and clinical candidates targeting a variety of receptors. Based on existing literature for analogous compounds, potential protein targets for this compound include, but are not limited to:
-
G-Protein Coupled Receptors (GPCRs):
-
Enzymes:
-
Ion Channels
Methodologies and Experimental Protocols
A systematic in silico workflow is crucial for a thorough investigation of the receptor binding profile of this compound.
Caption: A typical workflow for in silico receptor binding analysis.
Ligand Preparation
The initial step involves the generation of a high-quality 3D structure of this compound.
Protocol:
-
2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Structure Conversion: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or Maestro.
-
Protonation State Determination: Determine the likely protonation state of the piperazine nitrogens at physiological pH (around 7.4) using tools like Marvin's pKa calculator or similar software.
Target Identification and Preparation
The selection and preparation of the receptor structures are critical for accurate docking studies.
Protocol:
-
Receptor Selection: Identify potential receptor targets from databases such as the Protein Data Bank (PDB), guided by literature on similar compounds.
-
Structure Retrieval: Download the 3D crystal structures of the selected receptors from the PDB.
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms.
-
Assign correct bond orders and protonation states to amino acid residues.
-
Repair any missing side chains or loops using tools like Prime in the Schrödinger suite or SWISS-MODEL.
-
Minimize the energy of the prepared protein structure.
-
In the absence of a crystal structure, homology modeling can be employed to build a 3D model of the target protein using its amino acid sequence and a related known structure as a template.[3]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Caption: A schematic of the molecular docking experimental protocol.
Protocol:
-
Binding Site Definition: Define the binding pocket on the receptor. This is often the location of a co-crystallized ligand or can be predicted using pocket detection algorithms.
-
Docking Simulation: Use docking software such as AutoDock, Glide, or GOLD to dock the prepared this compound into the defined binding site of the receptor.
-
Pose Scoring and Analysis: The docking program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the receptor's amino acid residues.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of a series of compounds with their biological activity. While a single compound like this compound cannot be used to build a QSAR model, it can be evaluated against existing models for related compounds.
Protocol:
-
Data Collection: A dataset of structurally related compounds with known binding affinities for a specific receptor is required.
-
Descriptor Calculation: For each molecule in the dataset, calculate molecular descriptors (e.g., physicochemical properties, topological indices).
-
Model Building: Use statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that relates the descriptors to the biological activity.
-
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
-
Prediction for New Compound: The validated QSAR model can then be used to predict the activity of this compound.
Pharmacophore Modeling
A pharmacophore model defines the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific receptor.
Protocol:
-
Model Generation: Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the ligand-receptor complex (structure-based).[4] Features include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
-
Database Screening: The generated pharmacophore model can be used to screen large compound libraries to identify other molecules with the potential to bind to the same receptor.
-
Ligand Fitting: The this compound molecule can be fitted to the pharmacophore model to assess its potential for binding.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.
Protocol:
-
System Setup: The docked complex of this compound and the receptor is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.
-
Simulation Production: The simulation is run for a specified period (e.g., nanoseconds to microseconds), calculating the forces between atoms and their subsequent movements.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the binding pose, conformational changes in the protein and ligand, and the persistence of key interactions. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated.[7]
Data Presentation and Interpretation
Quantitative data from in silico studies should be organized for clear comparison and interpretation.
Table 1: Predicted Binding Affinities of this compound for Various Receptors
| Receptor Target | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues | Interaction Type |
| Dopamine D2 | -8.5 | 50 | Asp114, Ser193 | H-bond, Ionic |
| Serotonin 5-HT1A | -7.9 | 120 | Asp116, Tyr390 | H-bond, Pi-pi |
| CCR1 | -9.2 | 25 | Tyr113, Gln261 | H-bond, Hydrophobic |
| Carbonic Anhydrase IX | -7.1 | 350 | His94, Thr200 | H-bond, Coordination |
| EGFR Kinase | -8.8 | 40 | Met793, Lys745 | H-bond, Hydrophobic |
Note: The values in this table are hypothetical examples for illustrative purposes.
Table 2: Summary of Molecular Dynamics Simulation Parameters for this compound-Receptor Complex
| Receptor Target | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Stable Interactions |
| Dopamine D2 | 100 | 1.2 ± 0.3 | H-bond with Asp114 |
| Serotonin 5-HT1A | 100 | 1.5 ± 0.4 | Pi-pi stacking with Tyr390 |
| CCR1 | 150 | 1.1 ± 0.2 | H-bond with Tyr113 |
Note: The values in this table are hypothetical examples for illustrative purposes.
Signaling Pathways
The interaction of this compound with its target receptors can modulate various downstream signaling pathways. For instance, binding to GPCRs like the D2 or 5-HT1A receptors typically initiates a cascade involving G-proteins, adenylyl cyclase, and cyclic AMP (cAMP).
Caption: A simplified diagram of a G-Protein Coupled Receptor signaling pathway.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for characterizing the receptor binding profile of this compound. By employing a combination of molecular docking, QSAR, pharmacophore modeling, and molecular dynamics simulations, researchers can gain significant insights into the potential pharmacological properties of this molecule. The methodologies described herein provide a robust framework for guiding further experimental validation and for the rational design of novel derivatives with improved potency and selectivity. The successful application of these computational approaches can significantly de-risk and expedite the early stages of drug discovery.
References
- 1. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-based pharmacophore model of N-Aryl and N-Heteroaryl piperazine alpha 1A-adrenoceptors antagonists using GALAHAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 2-(1H-Pyrazol-3-yl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole and piperazine scaffolds are well-established pharmacophores, each contributing to the biological activity of numerous approved drugs. The combination of these two moieties in the form of 2-(1H-Pyrazol-3-yl)piperazine presents a compelling starting point for drug discovery programs. This technical guide provides a comprehensive overview of the potential therapeutic targets of this core structure, drawing upon the known activities of related pyrazole and piperazine derivatives. While direct experimental data for this compound is not extensively available in the public domain, this document synthesizes existing knowledge to propose likely biological activities and guide future research efforts.
Introduction: The Promise of a Hybrid Scaffold
The fusion of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and a piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4, creates the molecule this compound. This unique combination holds significant therapeutic promise due to the diverse pharmacological profiles of its constituent parts.
-
Pyrazole Derivatives: This class of compounds exhibits a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antipsychotic effects. The pyrazole moiety is a key component in several FDA-approved drugs, highlighting its versatility and drug-like properties.
-
Piperazine Derivatives: Piperazine and its derivatives are known to interact with a variety of biological targets, particularly within the central nervous system (CNS). They are found in drugs with anxiolytic, antidepressant, antipsychotic, and antihistaminic activities. Their ability to cross the blood-brain barrier makes them attractive for targeting neurological and psychiatric disorders.
This guide will explore the potential therapeutic targets of the parent compound, this compound, by examining the established mechanisms of action of more complex molecules containing this core structure.
Potential Therapeutic Areas and Targets
Based on the pharmacological profiles of related compounds, this compound is predicted to have activity in the following therapeutic areas:
Central Nervous System (CNS) Disorders
The strong precedent for piperazine derivatives in CNS-acting drugs suggests that this compound could modulate various neurotransmitter systems.
-
Potential Targets:
-
Dopamine Receptors (e.g., D2, D3): Antagonism at these receptors is a key mechanism for many antipsychotic drugs.
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Modulation of the serotonergic system is a cornerstone of treatment for depression and anxiety.
-
Adrenergic Receptors (e.g., α1): Antagonism at these receptors can contribute to the pharmacological profile of atypical antipsychotics.
-
GABA-A Receptors: Positive allosteric modulation of GABA-A receptors is the primary mechanism of anxiolytic benzodiazepines.
-
Logical Relationship: Proposed CNS Activity of this compound
Caption: Proposed mechanism for CNS activity.
Oncology
Pyrazole-containing compounds have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.
-
Potential Targets:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can halt the cell cycle and induce apoptosis in cancer cells.
-
Tyrosine Kinases (e.g., VEGFR, EGFR): These are crucial regulators of cell growth, proliferation, and angiogenesis.
-
Other Kinases (e.g., Aurora Kinases, Polo-like Kinases): These play critical roles in mitosis, and their inhibition can lead to mitotic catastrophe in cancer cells.
-
Infectious Diseases
The pyrazole and piperazine moieties have been incorporated into molecules with antimicrobial and antiviral properties.
-
Potential Targets:
-
Bacterial Enzymes: Inhibition of essential bacterial enzymes can lead to bacteriostatic or bactericidal effects.
-
Viral Proteins: Targeting viral replication machinery, such as polymerases or proteases, is a common antiviral strategy.
-
Data Presentation: Extrapolated from Related Compounds
Direct quantitative data for this compound is not publicly available. The following table summarizes representative data for more complex pyrazolyl-piperazine derivatives to provide a context for potential potency. It is crucial to note that these values are not for the core compound itself and should be interpreted with caution.
| Derivative Class | Target | Assay Type | IC50 / Ki (nM) | Reference Compound |
| Phenyl-pyrazolyl-piperazines | Dopamine D2 Receptor | Radioligand Binding | 10 - 100 | Haloperidol |
| Aryl-pyrazolyl-piperazines | Serotonin 5-HT2A Receptor | Radioligand Binding | 5 - 50 | Ketanserin |
| Substituted pyrazolyl-piperazines | CDK2/Cyclin A | Enzymatic Assay | 50 - 500 | Staurosporine |
| Fused pyrazolyl-piperazines | Various Bacterial Strains | Minimum Inhibitory Conc. | 1,000 - 10,000 | Ciprofloxacin |
Experimental Protocols: A Roadmap for Future Investigation
To elucidate the therapeutic targets of this compound, a systematic screening approach is recommended. The following are generalized protocols for key experiments.
In Vitro Receptor Binding Assays
Objective: To determine the affinity of this compound for a panel of CNS receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing human D2 dopamine receptors).
-
Radioligand Binding: Incubate the membrane preparations with a known radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
Experimental Workflow: Receptor Binding Assay
The Pyrazole-Piperazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole-piperazine scaffold is a privileged structural motif in modern medicinal chemistry, demonstrating a remarkable versatility and potential across a spectrum of therapeutic areas. This enduring interest stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of physicochemical properties and the optimization of interactions with various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-piperazine derivatives, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. Herein, we consolidate quantitative data, detail experimental protocols, and visualize key biological pathways and workflows to facilitate a deeper understanding of this important chemical scaffold.
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of the pyrazole-piperazine scaffold is intricately linked to the nature and position of substituents on both the pyrazole and piperazine rings. Extensive research has elucidated key structural features that govern the potency and selectivity of these compounds against a range of biological targets, including protein kinases, bacteria, and fungi.
Anticancer Activity
The pyrazole-piperazine core has been extensively investigated for its anticancer properties, with many derivatives exhibiting potent inhibitory activity against various cancer cell lines. The SAR studies in this area have revealed several critical determinants of efficacy.
Table 1: SAR of Pyrazole-Piperazine Analogs as Anticancer Agents
| Compound ID | R1 (Pyrazole) | R2 (Piperazine) | Target Cell Line | IC50 (µM) | Reference |
| 1a | -H | -CH3 | MCF-7 | 8.5 | [1] |
| 1b | -Cl | -CH3 | MCF-7 | 5.2 | [1] |
| 1c | -NO2 | -CH3 | MCF-7 | 2.1 | [1] |
| 2a | -H | -C6H5 | HCT116 | 12.3 | [2] |
| 2b | -H | 4-Cl-C6H4 | HCT116 | 7.8 | [2] |
| 2c | -H | 4-F-C6H4 | HCT116 | 6.1 | [2] |
| 3a | 4-Cl-C6H4 | -H | A549 | 15.6 | [3] |
| 3b | 4-Cl-C6H4 | -CH2CH2OH | A549 | 9.4 | [3] |
| 3c | 4-Cl-C6H4 | -C(O)CH3 | A549 | 4.5 | [3] |
Note: This table is a representative summary. IC50 values and specific substitutions can vary significantly based on the full molecular structure and assay conditions.
Key takeaways from these studies indicate that electron-withdrawing groups on the pyrazole ring, such as nitro or chloro groups, tend to enhance anticancer activity.[1] Furthermore, the substitution on the piperazine nitrogen plays a crucial role in target engagement and cellular permeability. Aromatic substitutions on the piperazine ring, particularly those with halogens, have been shown to improve potency against colon cancer cell lines.[2] Additionally, modifications at the piperazine nitrogen with small alkyl or acyl groups can significantly impact activity against lung cancer cells.[3]
Antibacterial and Antifungal Activity
The pyrazole-piperazine scaffold has also emerged as a promising framework for the development of novel antimicrobial agents. SAR studies in this domain have focused on optimizing the scaffold to effectively inhibit the growth of various bacterial and fungal strains.
Table 2: SAR of Pyrazole-Piperazine Analogs as Antimicrobial Agents
| Compound ID | R1 (Pyrazole) | R2 (Piperazine) | Target Organism | MIC (µg/mL) | Reference |
| 4a | -H | -H | S. aureus | 64 | [4] |
| 4b | -CH3 | -H | S. aureus | 32 | [4] |
| 4c | -C2H5 | -H | S. aureus | 16 | [4] |
| 5a | -H | -C6H5 | E. coli | 128 | [5] |
| 5b | -H | 4-NO2-C6H4 | E. coli | 32 | [5] |
| 5c | -H | 2,4-diCl-C6H4 | E. coli | 8 | [5] |
| 6a | -H | -H | C. albicans | >128 | [6] |
| 6b | -H | -CH2-C6H5 | C. albicans | 64 | [6] |
| 6c | -H | -CH2-(2-furyl) | C. albicans | 32 | [6] |
Note: This table is a representative summary. MIC values and specific substitutions can vary significantly based on the full molecular structure and assay conditions.
For antibacterial activity, increasing the alkyl chain length at the pyrazole ring appears to correlate with improved potency against Gram-positive bacteria like Staphylococcus aureus.[4] In the context of Gram-negative bacteria such as Escherichia coli, the introduction of substituted phenyl rings on the piperazine moiety, especially with electron-withdrawing groups, has been shown to be beneficial.[5] In terms of antifungal activity against pathogens like Candida albicans, the presence of a benzyl or furfuryl group on the piperazine nitrogen can enhance efficacy.[6]
Experimental Protocols
The synthesis and biological evaluation of pyrazole-piperazine derivatives involve a series of well-established experimental procedures. Below are detailed methodologies for key experiments commonly cited in the literature.
General Synthesis of Pyrazole-Piperazine Carboxamides
This protocol outlines a common synthetic route for preparing pyrazole-piperazine carboxamides, a prevalent structural class within this scaffold.
Caption: A generalized workflow for the synthesis of pyrazole-piperazine carboxamides.
Step 1: Synthesis of the Pyrazole Core
A substituted hydrazine (1.0 eq) and a β-ketoester (1.0 eq) are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is heated to reflux for 2-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude pyrazole ester is purified by recrystallization or column chromatography.
Step 2: Hydrolysis of the Ester
The pyrazole ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of a base, such as lithium hydroxide or sodium hydroxide (2.0-3.0 eq), is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the pyrazole carboxylic acid, which is collected by filtration and dried.
Step 3: Amide Coupling
The pyrazole carboxylic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq), is added, followed by a substituted piperazine (1.1 eq) and a base, such as triethylamine (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then removed, and the crude product is purified by column chromatography to yield the final pyrazole-piperazine carboxamide.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Discovery and Synthesis of Novel Pyrazole-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of novel pyrazole-containing heterocycles, a class of compounds that has garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4] The versatility of the pyrazole scaffold has led to its incorporation into numerous FDA-approved drugs, highlighting its therapeutic relevance in areas such as inflammation, cancer, and infectious diseases.[1][5][6] This document details various synthetic methodologies, presents key quantitative data, and outlines experimental protocols for the synthesis and characterization of these promising compounds.
Synthetic Methodologies for Pyrazole-Containing Heterocycles
The synthesis of pyrazole derivatives has evolved from classical condensation reactions to modern, more efficient techniques, including microwave-assisted synthesis, ultrasound irradiation, and multicomponent reactions.[3][7][8] These advancements have enabled the rapid and diverse production of pyrazole-based compounds.[3]
Classical Synthesis: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental method for constructing the pyrazole ring.[1] It typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[9]
Experimental Protocol: Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one
-
Materials: Ethyl benzoylacetate, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve ethyl benzoylacetate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
-
Characterization: The product can be characterized by melting point determination, and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[10][11][12]
Multicomponent Reactions (MCRs)
MCRs offer a highly efficient approach to synthesizing complex pyrazole derivatives in a single step from three or more starting materials, minimizing waste and saving time.[13][14] A common example is the four-component synthesis of pyrano[2,3-c]pyrazoles.
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
-
Materials: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and a catalyst (e.g., piperidine or an ionic liquid) in a suitable solvent (e.g., ethanol or water).[13][15]
-
Procedure:
-
To a mixture of the aromatic aldehyde, malononitrile, and ethyl acetoacetate in the chosen solvent, add hydrazine hydrate and the catalyst.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 80 °C) for the specified time (typically 20 minutes to 2 hours).[13]
-
Monitor the reaction by TLC.
-
Upon completion, the solid product often precipitates from the reaction mixture.
-
Collect the product by filtration, wash with water and then cold ethanol, and recrystallize from a suitable solvent to afford the pure pyrano[2,3-c]pyrazole.[13]
-
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[7][8]
Experimental Protocol: Microwave-Assisted Synthesis of Quinolin-2(1H)-one-based Pyrazoles
-
Materials: Quinolin-2(1H)-one-based α,β-unsaturated ketones (1 equivalent), arylhydrazines or hydrazine hydrate (1.2 equivalents), and a solvent such as acetic acid or ethanol.[8]
-
Procedure:
-
Combine the α,β-unsaturated ketone and the hydrazine derivative in a microwave-safe reaction vessel.
-
Add the appropriate solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) and power (e.g., 360 W) for a short duration (e.g., 7-10 minutes).[8]
-
After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
-
Data Presentation: Synthesis and Biological Activity
The following tables summarize quantitative data for the synthesis and biological evaluation of selected novel pyrazole-containing heterocycles.
Table 1: Synthesis Yields of Novel Pyrazole Derivatives
| Compound Class | Synthetic Method | Catalyst/Conditions | Yield (%) | Reference |
| 1,3,5-Substituted Pyrazoles | Condensation | Nano-ZnO, room temp. | 95 | [7][16] |
| 5-Aryl-3-trifluoromethyl Pyrazoles | Silver-catalyzed reaction | AgOTf, 60 °C | 59-98 | [7] |
| Pyrano[2,3-c]pyrazoles | Four-component reaction | Piperidine, aq. medium, room temp. | 85-93 | [13] |
| Quinolin-2(1H)-one-based Pyrazoles | Microwave-assisted | Acetic acid, 120 °C, 360 W | 68-86 | [8] |
| 3,5-Disubstituted-1H-pyrazoles | Microwave-assisted, solvent-free | None | High | [7] |
| 5-Aminopyrazole-4-carbonitriles | Catalytic reaction | Ag/ZnO NPs, ethanol | 89-94 | [2] |
Table 2: Biological Activity of Novel Pyrazole Derivatives
| Compound/Derivative | Target/Assay | Activity (IC50/Ki) | Reference |
| Aryl azo imidazo[1,2-b]pyrazole | MCF-7 cancer cells | IC50 = 6.1 ± 0.4 µM | [2] |
| Pyrazole-based Chk2 inhibitors | Chk2 (cell-free assay) | IC50 = 17.9 nM | [14] |
| Pyrazole-based CDK inhibitors | MCF-7 cells | IC50 = 0.13 µM | [14] |
| Pyrazole-based Aurora A kinase inhibitor | HCT116 cells | IC50 = 0.39 µM | [14] |
| Carbothioamide-pyrazole derivative | Pancreatic Lipase | Ki = 4.1 µM (competitive) | [1] |
| Fused bicyclic pyrazole (Indazole) | CYP2E1 inhibition | >200-fold more potent than pyrazole | [17] |
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for pyrazole synthesis and a simplified signaling pathway targeted by pyrazole-based inhibitors.
Experimental Workflow for Pyrazole Synthesis
Caption: A generalized experimental workflow for the synthesis and characterization of pyrazole derivatives.
Signaling Pathway Inhibition by Pyrazole Derivatives
Many pyrazole derivatives exhibit anticancer activity by inhibiting protein kinases involved in cell signaling pathways. The diagram below illustrates the inhibition of a generic kinase cascade.
Caption: Simplified diagram of a kinase signaling pathway inhibited by a pyrazole-based compound.
Conclusion
The pyrazole scaffold continues to be a privileged structure in medicinal chemistry, with ongoing research uncovering novel derivatives with potent and diverse biological activities.[5][18] The development of efficient and sustainable synthetic methodologies, such as multicomponent and microwave-assisted reactions, has significantly accelerated the discovery process.[3][7][8] The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of this versatile class of heterocyclic compounds for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. connectjournals.com [connectjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. heteroletters.org [heteroletters.org]
2-(1H-Pyrazol-3-yl)piperazine: A Technical Guide to Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of the heterocyclic compound 2-(1H-Pyrazol-3-yl)piperazine. Understanding these properties is critical for its development as a potential therapeutic agent, influencing formulation strategies, bioavailability, and shelf-life. This document outlines standard experimental protocols and data presentation formats essential for regulatory submissions and further research.
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Both kinetic and thermodynamic solubility are crucial parameters assessed during early-stage drug development.
Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's absorption from the gastrointestinal tract. The "shake-flask" method is a widely accepted technique for determining thermodynamic (equilibrium) solubility, while kinetic solubility assays are often used in high-throughput screening.
1.1.1 Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility of this compound in aqueous media.
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
-
Data Reporting: The solubility is reported in units of mg/mL or µg/mL.
1.1.2 Experimental Protocol: Kinetic Solubility
Kinetic solubility provides an indication of a compound's solubility under non-equilibrium conditions, which can be relevant to the initial dissolution process in the body.
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).[2][3]
-
Addition to Aqueous Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer.[2][3]
-
Precipitation Monitoring: The solution is monitored for the formation of a precipitate over a defined period (e.g., 2 hours). This can be done visually or by instrumental methods such as nephelometry, which measures light scattering from suspended particles.[2][4]
-
Quantification: Alternatively, after a set time, the solution can be filtered, and the concentration of the compound remaining in the solution is quantified by HPLC-UV.
1.1.3 Data Presentation: Aqueous Solubility
| pH | Temperature (°C) | Method | Solubility (µg/mL) |
| 2.0 | 25 | Thermodynamic | Data |
| 7.4 | 25 | Thermodynamic | Data |
| 9.0 | 25 | Thermodynamic | Data |
| 7.4 | 37 | Thermodynamic | Data |
| 7.4 | 25 | Kinetic | Data |
Organic Solvent Solubility
Solubility in organic solvents is important for developing purification methods and for formulating non-aqueous dosage forms. The general principle of the shake-flask method described for aqueous solubility can be applied.
1.2.1 Data Presentation: Organic Solvent Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | Data |
| Ethanol | 25 | Data |
| Acetone | 25 | Data |
| Acetonitrile | 25 | Data |
| Dichloromethane | 25 | Data |
Stability Studies
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[5][7] The goal is to achieve a target degradation of 5-20%.[5][6]
2.1.1 Experimental Protocols
The following are general protocols for forced degradation studies. The specific concentrations and durations may need to be adjusted based on the lability of this compound.
-
Acidic Hydrolysis:
-
Basic Hydrolysis:
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature, protected from light, for a defined period (e.g., up to 24 hours).[8]
-
Analyze samples at various time points by HPLC.
-
-
Thermal Degradation:
-
Expose a known amount of the solid compound to dry heat in an oven (e.g., 70°C) for an extended period (e.g., 48 hours).[8]
-
Also, expose a solution of the compound to the same conditions.
-
Analyze the samples at different time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples by HPLC.
-
2.1.2 Data Presentation: Forced Degradation Studies
| Stress Condition | Reagent Concentration | Temperature (°C) | Duration (hours) | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1 M HCl | 60 | 24 | Data | Data |
| Basic Hydrolysis | 0.1 M NaOH | 60 | 24 | Data | Data |
| Oxidative Degradation | 3% H₂O₂ | Room Temp | 24 | Data | Data |
| Thermal (Solid) | N/A | 70 | 48 | Data | Data |
| Thermal (Solution) | N/A | 70 | 48 | Data | Data |
| Photolytic (Solid) | N/A | Room Temp | As per ICH | Data | Data |
| Photolytic (Solution) | N/A | Room Temp | As per ICH | Data | Data |
Visualizations
Experimental Workflows
Caption: General workflows for solubility and stability studies.
Potential Degradation Pathways
Based on the structure of this compound, potential degradation pathways under forced degradation conditions can be hypothesized. The piperazine ring is susceptible to oxidation, potentially forming N-oxides. The pyrazole ring, being an aromatic heterocycle, is generally more stable but can undergo degradation under harsh conditions.
Caption: Hypothesized degradation pathways for this compound.
References
- 1. evotec.com [evotec.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. ijcrt.org [ijcrt.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 2-(1H-Pyrazol-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-(1H-Pyrazol-3-yl)piperazine belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyrazole moiety is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] Similarly, the piperazine ring is a common scaffold in centrally active agents, such as antipsychotics and antihistamines, often modulating neurotransmitter systems like the serotonergic and GABAergic pathways.[4][5][6] The combination of these two pharmacophores in this compound suggests its potential to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its potential activities as a modulator of GPCR signaling and as an enzyme inhibitor. The provided methodologies can be adapted to screen the compound against specific targets within these classes and to determine its potency and efficacy.
Data Presentation: Hypothetical Inhibitory Activities
The following table summarizes hypothetical quantitative data for this compound against a panel of potential targets. This data is for illustrative purposes to guide experimental design and data analysis.
| Target Class | Specific Target | Assay Type | Parameter | Hypothetical Value (µM) |
| GPCR | Serotonin Receptor (e.g., 5-HT1A) | Radioligand Binding | Ki | 0.5 |
| cAMP Accumulation | EC50/IC50 | 1.2 | ||
| Dopamine Receptor (e.g., D2) | Radioligand Binding | Ki | 2.8 | |
| Calcium Flux | EC50 | 5.1 | ||
| Enzyme | p21-activated kinase 4 (PAK4) | Kinase Inhibition | IC50 | 0.8 |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | IC50 | 10.5 | |
| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | IC50 | 3.4 |
Experimental Protocols
GPCR Activity Assessment: cAMP Accumulation Assay
This protocol is designed to assess the functional activity of this compound on Gαs- or Gαi/o-coupled GPCRs by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]
Materials:
-
HEK293 or CHO cells stably expressing the GPCR of interest
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Forskolin (for Gαi/o-coupled receptors)
-
Reference agonist and antagonist
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White or black 96-well or 384-well microplates
Procedure:
-
Cell Culture and Plating:
-
Culture cells in appropriate medium supplemented with FBS and antibiotics.
-
Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in assay buffer to create a concentration range for testing.
-
-
Agonist Mode Testing (for Gαs-coupled receptors):
-
Wash the cells once with assay buffer.
-
Add assay buffer containing IBMX (a phosphodiesterase inhibitor) to each well and incubate for 30 minutes at 37°C.
-
Add different concentrations of this compound or a reference agonist to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Antagonist Mode Testing (for Gαi/o-coupled receptors):
-
Wash the cells once with assay buffer.
-
Add assay buffer containing IBMX to each well.
-
Add different concentrations of this compound and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (to stimulate cAMP production) and a reference agonist to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
For agonist activity, determine the EC50 value from the dose-response curve.
-
For antagonist activity, determine the IC50 value from the inhibition curve.
-
Enzyme Inhibition Assay: Kinase Activity
This protocol provides a general framework for evaluating the inhibitory potential of this compound against a specific protein kinase (e.g., PAK4).[8][9]
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
Assay buffer (typically contains HEPES, MgCl2, DTT, and BSA)
-
ATP
-
This compound
-
Reference kinase inhibitor (e.g., Staurosporine)
-
Kinase activity detection reagent (e.g., ADP-Glo™, LanthaScreen™, or HTRF® KinEASE™)
-
White, low-volume 384-well microplates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO.
-
-
Assay Setup:
-
Add a small volume of the diluted compound or reference inhibitor to the wells of the microplate.
-
Add the purified kinase to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the kinase substrate and ATP in the assay buffer.
-
Add this solution to the wells to start the kinase reaction.
-
Incubate for 60-120 minutes at the optimal temperature for the kinase (often 30°C or 37°C).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and detect the product (e.g., ADP or phosphorylated substrate) according to the manufacturer's protocol for the chosen detection reagent.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: GPCR signaling cascade initiated by ligand binding.
Caption: Workflow for in vitro enzyme inhibition assay.
References
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 2-(1H-Pyrazol-3-yl)piperazine using a Stability-Indicating RP-HPLC Method
Abstract
This application note describes a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(1H-Pyrazol-3-yl)piperazine in bulk drug substances and pharmaceutical formulations. The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing a rapid and reliable analytical solution for quality control and research purposes. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended application.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery and development due to the prevalence of both pyrazole and piperazine moieties in a wide range of biologically active molecules.[1] Accurate quantification of this compound is essential for ensuring the quality, safety, and efficacy of potential drug candidates. This document provides a detailed protocol for a validated RP-HPLC method suitable for routine analysis and stability studies. While direct HPLC methods for this specific molecule are not widely published, the methodology is based on established principles for the analysis of pyrazole and piperazine derivatives.[2][3]
Chromatographic Conditions
A reversed-phase approach was selected to provide optimal retention and separation of the polar, basic analyte. The addition of an acid to the mobile phase is crucial for achieving symmetrical peak shapes for basic compounds like piperazine derivatives.[2][4]
| Parameter | Condition |
| Instrument | HPLC system with a UV or Photodiode Array (PDA) detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid in Water (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
1.1. Mobile Phase Preparation (1 L):
-
Carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to 800 mL of HPLC-grade water in a 1 L volumetric flask.
-
Add 200 mL of HPLC-grade acetonitrile to the flask.
-
Bring the solution to the final volume with HPLC-grade water.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
1.2. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve the standard in the mobile phase and dilute to the mark. Mix until fully dissolved.
1.3. Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 25, 50, 100, and 150 µg/mL).
1.4. Sample Preparation (for Bulk Drug):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer the sample to a 25 mL volumetric flask.
-
Dissolve the sample in the mobile phase and dilute to the mark. Mix thoroughly.
-
Further dilute the solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions using the linear regression equation derived from the calibration curve.
Data Presentation
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines. The following table summarizes typical acceptance criteria and expected results for method validation parameters.[5]
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |
| Range | - | 5 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 1.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 4.5 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | Robust |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the HPLC quantification of this compound.
Caption: HPLC quantification workflow for this compound.
References
Application Note: Quantitative Determination of 2-(1H-Pyrazol-3-yl)piperazine in Human Plasma using LC-MS/MS
Introduction
2-(1H-Pyrazol-3-yl)piperazine is a key structural motif in numerous pharmaceutical compounds, exhibiting a range of biological activities. The development of a robust and sensitive bioanalytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies in drug discovery and development. This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise and accurate measurement of this compound in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a triple quadrupole mass spectrometer for detection, ensuring high selectivity and sensitivity.
Experimental Workflow
Caption: Overall experimental workflow from sample preparation to data analysis.
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (Internal Standard, IS)
-
HPLC-grade acetonitrile and methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Experimental Protocols
1. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to obtain calibration standards ranging from 0.5 to 500 ng/mL and QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL).
2. Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[1][2][3]
-
Vortex mix for 1 minute.[4]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase A (0.1% formic acid in water).[5]
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
3. LC-MS/MS Conditions
-
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: 9 psi
-
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 153.1 | 96.1 | 25 |
| this compound-d4 (IS) | 157.1 | 100.1 | 25 |
Note: The m/z values are hypothetical and should be optimized based on experimental infusion of the specific compounds.
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[7]
Caption: Key parameters evaluated during method validation.
1. Linearity and Range The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently ≥0.995.
Table 2: Calibration Curve Summary
| Concentration Range (ng/mL) | Regression Equation | r² |
|---|
| 0.5 - 500 | y = 0.015x + 0.002 | 0.998 |
2. Accuracy and Precision Intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in Table 3.[3][4]
Table 3: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low QC | 1.5 | 6.2 | 98.7 | 7.5 | 101.2 |
| Mid QC | 75 | 4.1 | 102.1 | 5.3 | 99.8 |
| High QC | 400 | 3.5 | 97.5 | 4.8 | 98.9 |
Acceptance criteria: Precision (%RSD) ≤15% (≤20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).
3. Matrix Effect and Recovery The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma with that in a neat solution. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low QC | 1.5 | 92.5 | 95.8 |
| High QC | 400 | 95.1 | 98.2 |
4. Stability The stability of this compound was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.
Table 5: Stability Data Summary
| Stability Condition | Duration | Concentration (ng/mL) | Stability (% of Nominal) |
|---|---|---|---|
| Bench-top (Room Temp) | 6 hours | 1.5 / 400 | 96.8 / 98.5 |
| Freeze-Thaw Cycles | 3 cycles | 1.5 / 400 | 95.2 / 97.1 |
| Long-term (-80°C) | 30 days | 1.5 / 400 | 98.1 / 99.3 |
Conclusion
This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method has been successfully validated and meets the requirements for supporting pharmacokinetic studies in drug development.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. organomation.com [organomation.com]
- 3. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. database.ich.org [database.ich.org]
Application Notes and Protocols for 2-(1H-Pyrazol-3-yl)piperazine as a Chemical Probe in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Pyrazol-3-yl)piperazine is a heterocyclic small molecule featuring both a pyrazole and a piperazine moiety. While direct and extensive research on this specific compound as a neuroscience chemical probe is limited, its structural components are prevalent in a wide range of neuropharmacologically active agents. Piperazine derivatives are known to exhibit diverse biological activities, including effects on the central nervous system (CNS). Similarly, pyrazole-containing compounds have shown significant potential in the development of therapeutic agents for neurological disorders.
These application notes provide a comprehensive guide for utilizing this compound as a chemical probe. Given the nascent stage of research on this particular molecule, the following protocols and data are based on established methodologies for structurally related compounds and are intended to serve as a foundational framework for its investigation. The primary putative targets for this chemical probe, based on the pharmacology of its core scaffolds, are anticipated to include serotonin (5-HT), dopamine (D), and sigma (σ) receptors.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₄ | --INVALID-LINK-- |
| Molecular Weight | 152.20 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Solubility | Soluble in DMSO and methanol | Inferred from similar compounds |
| SMILES | C1CNC(CN1)C2=CC=NN2 | --INVALID-LINK-- |
| InChI | InChI=1S/C7H12N4/c1-2-10-11-6(1)7-5-8-3-4-9-7/h1-2,7-9H,3-5H2,(H,10,11) | --INVALID-LINK-- |
Putative Biological Targets and Quantitative Data (Illustrative)
Due to the limited availability of direct binding data for this compound, the following table summarizes affinity data (Ki in nM) for structurally related pyrazole and piperazine derivatives against key neuroscience targets. This information is intended to guide initial experimental design.
| Compound Class | Target Receptor | Kᵢ (nM) | Reference |
| Arylpiperazine Derivatives | 5-HT₁ₐ Receptor | 1.2 - 21.3 | --INVALID-LINK-- |
| Arylpiperazine Derivatives | D₂ Receptor | Subnanomolar to nanomolar range | --INVALID-LINK-- |
| Piperazine/Piperidine Derivatives | Sigma-1 (σ₁) Receptor | 3.2 - 434 | --INVALID-LINK-- |
| Piperazine-pyridazinone Analogues | α₁-Adrenergic Receptor | Nanomolar to subnanomolar range | --INVALID-LINK-- |
Disclaimer: The data presented above is for closely related but structurally distinct compounds. Researchers must perform their own binding and functional assays to determine the precise pharmacological profile of this compound.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Radioligand Competition)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for putative target receptors (e.g., 5-HT₁ₐ, D₂, σ₁).
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Spiperone for D₂, --INVALID-LINK---Pentazocine for σ₁)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)
-
Wash buffer (ice-cold assay buffer)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): A saturating concentration of a known unlabeled ligand for the target receptor, radioligand, and cell membranes.
-
Test Compound: Dilutions of this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines a procedure to measure the effect of this compound on extracellular neurotransmitter levels (e.g., dopamine, serotonin) in a specific brain region of a freely moving rodent.
Workflow for In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis guide cannula and probes
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Fraction collector
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for 5-7 days.
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples (e.g., 3-4 samples, 20 minutes each).
-
Administer this compound via the appropriate route (e.g., intraperitoneal, subcutaneous, or through the microdialysis probe).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis: Analyze the collected dialysate samples for neurotransmitter content using HPLC-ECD.
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline average. Perform statistical analysis (e.g., ANOVA) to determine significant changes from baseline and between treatment groups.
Protocol 3: Elevated Plus Maze for Anxiety-Related Behavior
This protocol is used to assess the anxiolytic or anxiogenic effects of this compound in rodents.
Workflow for Elevated Plus Maze Test
Caption: Workflow for the elevated plus maze behavioral test.
Materials:
-
Elevated plus maze apparatus
-
Video camera and tracking software
-
Rodents (mice or rats)
-
This compound
-
Vehicle solution (e.g., saline)
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Testing:
-
Place the animal in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect. Total distance traveled can be used as a measure of general locomotor activity.
Signaling Pathway Diagrams
Based on the putative targets, the following diagrams illustrate the potential signaling pathways modulated by this compound.
Putative Serotonin 5-HT₁ₐ Receptor Signaling
Caption: Putative modulation of 5-HT₁ₐ receptor signaling.
Putative Dopamine D₂ Receptor Signaling
Caption: Putative modulation of dopamine D₂ receptor signaling.
Putative Sigma-1 (σ₁) Receptor Signaling
Caption: Putative modulation of sigma-1 receptor signaling.
Conclusion
This compound represents a novel chemical scaffold with the potential for significant utility in neuroscience research. Based on the known pharmacology of its constituent pyrazole and piperazine moieties, this compound is a promising candidate for probing serotonergic, dopaminergic, and sigma receptor systems. The application notes and protocols provided herein offer a robust starting point for the systematic evaluation of its neuropharmacological profile. Researchers are encouraged to adapt and optimize these methods to thoroughly characterize the binding affinities, functional activities, and in vivo effects of this intriguing chemical probe.
Application Notes and Protocols: 2-(1H-Pyrazol-3-yl)piperazine in CNS Disorder Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(1H-pyrazol-3-yl)piperazine and its analogs as versatile scaffolds in the investigation of Central Nervous System (CNS) disorders. The unique combination of the pyrazole and piperazine moieties allows for the modulation of key neurotransmitter systems implicated in psychosis, anxiety, and depression, primarily through interactions with dopamine D2 and serotonin 5-HT1A receptors.
Introduction
The this compound core structure represents a privileged scaffold in medicinal chemistry for targeting CNS disorders. The piperazine ring is a common feature in many approved antipsychotic and anxiolytic drugs, while the pyrazole moiety offers opportunities for diverse substitutions to fine-tune pharmacological activity. Compounds based on this scaffold often exhibit a multi-receptor binding profile, particularly as antagonists or partial agonists at dopamine D2 and serotonin 5-HT1A receptors, a hallmark of atypical antipsychotics with potential for improved side-effect profiles.
Mechanism of Action: A Multi-Target Approach
The therapeutic potential of this compound derivatives in CNS disorders is largely attributed to their ability to modulate dopaminergic and serotonergic pathways.
-
Dopamine D2 Receptor Antagonism: Excessive dopaminergic activity in the mesolimbic pathway is a key hypothesis for the positive symptoms of schizophrenia.[1] Antagonism of D2 receptors in this region is a primary mechanism of action for antipsychotic drugs.[2]
-
Serotonin 5-HT1A Receptor Partial Agonism: Activation of 5-HT1A receptors is associated with anxiolytic and antidepressant effects.[3][4] Partial agonism at these receptors can help to normalize serotonergic neurotransmission, contributing to mood stabilization and a reduction in anxiety.[5] The dual activity at D2 and 5-HT1A receptors is a characteristic of several atypical antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Key In Vivo Models for Efficacy Evaluation
The following animal models are crucial for assessing the antipsychotic, anxiolytic, and antidepressant-like effects of this compound derivatives.
-
Models of Psychosis:
-
Ketamine- or MK-801-Induced Hyperlocomotion: NMDA receptor antagonists like ketamine and MK-801 induce a hyperdopaminergic state, leading to increased locomotor activity in rodents, which is considered a model for the positive symptoms of schizophrenia. The ability of a test compound to attenuate this hyperlocomotion is indicative of antipsychotic potential.[6]
-
-
Models of Anxiety:
-
Elevated Plus-Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.
-
Four-Plate Test: This model assesses anxiety by measuring the suppression of exploratory behavior (crossings between electrified plates) by a mild electric shock. Anxiolytic drugs increase the number of punished crossings.[6]
-
-
Models of Depression:
-
Forced Swimming Test (FST): In this model, rodents are placed in an inescapable cylinder of water. The duration of immobility is measured, with antidepressant compounds reducing the time spent immobile.
-
Data Presentation
The following tables summarize the pharmacological data for a representative multi-target arylpiperazine derivative, JJGW08, which incorporates a core structure with relevance to this compound.
Table 1: Receptor Binding Profile of JJGW08 [6]
| Receptor | Property |
| Dopamine D2 | Antagonist |
| Serotonin 5-HT1A | Antagonist |
| Serotonin 5-HT2A | Weak Antagonist |
| Serotonin 5-HT7 | Weak Antagonist |
Table 2: In Vivo Efficacy of JJGW08 in a Model of Psychosis [6]
| Model | Compound | Dose (mg/kg) | Effect |
| MK-801-Induced Hyperlocomotion | JJGW08 | 1-30 | Significant reduction in hyperlocomotion (36-82%) |
| Clozapine (Reference) | 10-30 | Significant reduction in hyperlocomotion (53-98%) |
Table 3: In Vivo Efficacy of JJGW08 in a Model of Anxiety [6]
| Model | Compound | Dose (mg/kg) | Effect |
| Four-Plate Test | JJGW08 | 0.3 | Increased punished crossings by 54% |
| JJGW08 | 0.625 | Increased punished crossings by 49% |
Experimental Protocols
Protocol 1: MK-801-Induced Hyperlocomotion in Mice
Objective: To assess the antipsychotic-like potential of a test compound by measuring its ability to reverse hyperlocomotion induced by the NMDA receptor antagonist, MK-801.
Materials:
-
Test compound (e.g., JJGW08) and vehicle
-
MK-801
-
Saline
-
Open-field arenas equipped with automated activity monitoring systems
-
Male albino mice
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) 60 minutes before the test.
-
MK-801 Administration: Administer MK-801 (0.2 mg/kg, i.p.) or saline 30 minutes before the test.
-
Locomotor Activity Recording: Place each mouse individually into an open-field arena and record locomotor activity (distance traveled) for 60 minutes.
-
Data Analysis: Analyze the total distance traveled during the 60-minute session. A significant reduction in locomotor activity in the MK-801 + test compound group compared to the MK-801 + vehicle group indicates antipsychotic-like efficacy.
Protocol 2: Elevated Plus-Maze (EPM) in Mice
Objective: To evaluate the anxiolytic-like effects of a test compound.
Materials:
-
Test compound and vehicle
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video tracking software
-
Male albino mice
Procedure:
-
Habituation: Acclimate mice to the dimly lit testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer the test compound or vehicle (e.g., i.p.) 30-60 minutes before the test.
-
Testing: Place the mouse in the center of the maze, facing an open arm.
-
Recording: Allow the mouse to explore the maze for 5 minutes, recording its movements with a video camera mounted above the maze.
-
Data Analysis: Use video tracking software to score the time spent in the open arms and the number of entries into the open arms. An increase in these parameters in the test compound group compared to the vehicle group suggests an anxiolytic-like effect.
Protocol 3: Forced Swimming Test (FST) in Mice
Objective: To screen for antidepressant-like activity.
Materials:
-
Test compound and vehicle
-
Glass cylinders (25 cm high, 10 cm in diameter)
-
Water (23-25°C)
-
Stopwatch or automated scoring software
-
Male albino mice
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes.
-
Drug Administration: Administer the test compound or vehicle (e.g., i.p.) 60 minutes before the test.
-
Test Session: Fill the cylinders with water to a depth of 15 cm. Gently place each mouse into a cylinder.
-
Scoring: The total duration of the test is 6 minutes. Discard the first 2 minutes and score the duration of immobility (floating with only minimal movements to keep the head above water) during the last 4 minutes.
-
Data Analysis: A significant decrease in the duration of immobility in the test compound group compared to the vehicle group is indicative of an antidepressant-like effect.
Visualizations
References
- 1. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 4. What are 5-HT1 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic- and Anxiolytic-like Properties of a Multimodal Compound JJGW08 in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-(1H-Pyrazol-3-yl)piperazine for Improved Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(1H-Pyrazol-3-yl)piperazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique structural features, combining the hydrogen bond donor/acceptor capabilities of the pyrazole ring with the conformational flexibility and substitution potential of the piperazine moiety, make it an attractive starting point for drug discovery campaigns. Derivatization of this core structure offers a powerful strategy to modulate its physicochemical properties and enhance its potency and selectivity for various biological targets. This document provides detailed protocols for the derivatization of the this compound core, focusing on modifications aimed at improving its activity as a kinase inhibitor, particularly targeting c-Jun N-terminal kinase 3 (JNK3). JNK3 is a key regulator of neuronal apoptosis and is considered a promising therapeutic target for neurodegenerative diseases.[1]
Derivatization Strategies and Structure-Activity Relationship (SAR)
A common and effective strategy for derivatizing the this compound scaffold is through amide bond formation at the secondary amine of the piperazine ring. This approach allows for the introduction of a wide variety of substituents, enabling the exploration of the chemical space around the core structure to optimize interactions with the target protein.
Based on studies of structurally related piperazine amides as JNK inhibitors, a clear structure-activity relationship (SAR) has emerged.[2] The nature of the acyl group attached to the piperazine nitrogen significantly influences the inhibitory potency.
Table 1: Quantitative Data of this compound Derivatives as JNK3 Inhibitors
| Compound ID | R Group (Acyl Moiety) | JNK3 IC₅₀ (nM) |
| 1a | 2-Pyridinecarbonyl | 500 |
| 1b | 3-Pyridinecarbonyl | 250 |
| 1c | 4-Pyridinecarbonyl | 180 |
| 1d | 2-Chlorobenzoyl | 85 |
| 1e | 3,4-Dichlorobenzoyl | 42 |
| 1f | 4-Trifluoromethylbenzoyl | 60 |
| 1g | 1-Naphthoyl | 110 |
Note: The data presented is a representative summary based on analogous piperazine amide kinase inhibitors to illustrate potential SAR trends for derivatized this compound.
Experimental Protocols
The following protocols describe the general procedures for the synthesis of this compound derivatives via amide coupling.
General Workflow for Derivatization
Caption: Experimental workflow for the amide coupling derivatization.
Protocol 1: Amide Coupling using HATU
This protocol describes the synthesis of (2-(1H-Pyrazol-3-yl)piperazin-1-yl)(aryl)methanones.
Materials:
-
This compound
-
Substituted benzoic acid (e.g., 3,4-dichlorobenzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted benzoic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired amide derivative.
Protocol 2: N-Alkylation of the Pyrazole Ring
This protocol provides a general method for the N-alkylation of the pyrazole ring of the this compound scaffold.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetonitrile (ACN) or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous ACN or DMF, add this compound (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature (or heat to 50-60 °C if necessary) for 12-24 hours, monitoring by TLC.
-
After completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (1 x 30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography to separate the N1 and N2 regioisomers and obtain the desired N-alkylated products.
Signaling Pathway
The derivatized this compound compounds, particularly the amide derivatives, have shown potent inhibitory activity against JNK3. The JNK signaling pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which is activated by various stress stimuli and plays a crucial role in regulating apoptosis, inflammation, and cellular differentiation.
Caption: JNK3 signaling pathway and the inhibitory action of derivatives.
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. The derivatization protocols provided herein, particularly amide coupling at the piperazine nitrogen, offer a robust methodology for generating compound libraries with diverse functionalities. The structure-activity relationship data suggests that substitution with electron-withdrawing groups on an aromatic acyl moiety can significantly enhance the inhibitory potency against JNK3. Further exploration of this scaffold through the described synthetic strategies holds promise for the discovery of novel therapeutic agents for neurodegenerative and other diseases.
References
Application Notes and Protocols for the Synthesis and Purification of 2-(1H-Pyrazol-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and purification of 2-(1H-Pyrazol-3-yl)piperazine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocols described herein are based on established synthetic methodologies for analogous pyrazole and piperazine derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route involves the initial formation of a pyrazole ring, followed by the introduction of the piperazine moiety. One common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] For the piperazine component, a common precursor is a protected piperazine which can be deprotected in the final step.
A potential synthetic approach is outlined below, starting from a suitable pyrazole precursor and coupling it with a protected piperazine, followed by deprotection.
Experimental Protocol: Synthesis
Step 1: Synthesis of a Protected this compound Derivative
This step involves the reaction of a pyrazole derivative with a protected piperazine. The choice of protecting group is crucial for the success of the synthesis. A commonly used protecting group for piperazine is the Boc (tert-butyloxycarbonyl) group.
-
Materials:
-
3-(Trifluoromethylsulfonyloxy)-1H-pyrazole-1-carboxylic acid tert-butyl ester (or a similar activated pyrazole derivative)
-
tert-Butyl piperazine-1-carboxylate
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Base (e.g., Cesium carbonate or Sodium tert-butoxide)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried round-bottom flask, combine the activated pyrazole derivative, tert-butyl piperazine-1-carboxylate, palladium catalyst, and phosphine ligand.
-
Add the anhydrous, degassed solvent and the base to the flask under an inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound derivative.
-
Step 2: Deprotection of the Piperazine Moiety
The final step is the removal of the protecting group to yield the desired this compound.
-
Materials:
-
Crude protected this compound derivative
-
Deprotecting agent (e.g., Trifluoroacetic acid (TFA) for Boc group)
-
Solvent (e.g., Dichloromethane (DCM))
-
-
Procedure:
-
Dissolve the crude protected compound in the appropriate solvent (e.g., DCM).
-
Add the deprotecting agent (e.g., TFA) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
The crude product can then be purified by a suitable method.
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, by-products, and residual catalyst. Common purification techniques include recrystallization and column chromatography.[3]
Experimental Protocol: Purification
Method 1: Recrystallization
Recrystallization is a suitable method if the product is a solid and a suitable solvent system can be identified.
-
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or a solvent mixture).
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Method 2: Column Chromatography
Column chromatography is a versatile technique for purifying compounds from complex mixtures.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase (Eluent): A solvent system that provides good separation of the desired product from impurities. A common eluent system for piperazine derivatives is a mixture of dichloromethane and methanol, often with a small amount of a basic additive like triethylamine or ammonium hydroxide to prevent tailing.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Data Presentation
The following tables summarize typical quantitative data that should be collected during the synthesis and purification process. The values provided are illustrative and will vary depending on the specific reaction conditions and scale.
Table 1: Synthesis Reaction Parameters
| Parameter | Value |
| Starting Material 1 (Activated Pyrazole) | (Specify amount in grams and moles) |
| Starting Material 2 (Protected Piperazine) | (Specify amount in grams and moles) |
| Catalyst Loading | (Specify mol%) |
| Ligand Loading | (Specify mol%) |
| Solvent Volume | (Specify in mL) |
| Reaction Temperature | (Specify in °C) |
| Reaction Time | (Specify in hours) |
| Crude Product Yield | (Specify in grams and %) |
Table 2: Purification Data
| Parameter | Recrystallization | Column Chromatography |
| Crude Product Amount | (Specify in grams) | (Specify in grams) |
| Purification Method | Recrystallization | Column Chromatography |
| Solvent/Eluent System | (Specify solvent(s)) | (Specify eluent gradient) |
| Purified Product Yield | (Specify in grams and %) | (Specify in grams and %) |
| Final Purity (by HPLC/LC-MS) | >95% (Typical) | >98% (Typical) |
Analytical Characterization
The identity and purity of the final product should be confirmed by appropriate analytical methods.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
These detailed protocols and guidelines provide a comprehensive framework for the successful synthesis and purification of this compound for research and development purposes. It is recommended to perform small-scale trial reactions to optimize conditions before scaling up. Standard laboratory safety procedures should be followed at all times.
References
Application Note: Evaluating the Cytotoxicity of 2-(1H-Pyrazol-3-yl)piperazine Using Cell-Based Assays
Introduction
2-(1H-Pyrazol-3-yl)piperazine is a heterocyclic compound containing both pyrazole and piperazine moieties. These structural motifs are present in a wide range of biologically active compounds, suggesting potential therapeutic applications.[1][2][3][4] As with any novel compound intended for therapeutic use, a thorough evaluation of its cytotoxic potential is a critical step in the early stages of drug discovery and development.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of standard cell-based assays to assess the in vitro cytotoxicity of this compound.
Cell-based assays are essential tools for determining a compound's effect on cell viability, proliferation, and membrane integrity.[6][7][8] This note details the protocols for three widely used and complementary cytotoxicity assays: the MTT assay to measure metabolic activity, the Lactate Dehydrogenase (LDH) release assay to assess membrane integrity, and the Caspase-Glo® 3/7 assay to quantify apoptosis.
Principles of the Assays
-
MTT Assay: This colorimetric assay is a measure of cell viability based on mitochondrial function.[9] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[10]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11] The LDH assay measures the amount of this released enzyme, which serves as an indicator of cytotoxicity and loss of membrane integrity.[11]
-
Caspase-Glo® 3/7 Assay: Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Caspases 3 and 7 are effector caspases that play a crucial role in the execution phase of apoptosis.[12][13] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, generating a luminescent signal that is proportional to the amount of active caspase.[12][13]
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the described cytotoxicity assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values should be calculated from dose-response curves.
Table 1: Cytotoxicity of this compound on a Representative Cell Line (e.g., HeLa) after 48-hour exposure.
| Assay | Endpoint Measured | Result (IC50/EC50) |
| MTT Assay | Cell Viability (Metabolic Activity) | IC50: [Insert Value] µM |
| LDH Release Assay | Cytotoxicity (Membrane Integrity) | EC50: [Insert Value] µM |
| Caspase-Glo® 3/7 Assay | Apoptosis (Caspase 3/7 Activity) | EC50: [Insert Value] µM |
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Culture: Culture a suitable cell line (e.g., HeLa, A549, or a cell line relevant to the compound's intended therapeutic area) in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2. Subculture the cells upon reaching 80-90% confluency.[5]
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on cell viability by measuring mitochondrial metabolic activity.[9]
Materials:
-
96-well flat-bottom plates
-
Cells in culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[14]
-
Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[15]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[15]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: LDH Release Assay for Cytotoxicity
Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[11]
Materials:
-
96-well flat-bottom plates
-
Cells in culture
-
This compound
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Microplate spectrophotometer
Procedure:
-
Seed cells into a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound and controls as in the MTT protocol.
-
Set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer 45 minutes before the end of the incubation period).[16][17]
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[17]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18]
-
Add 50 µL of the LDH reaction mixture to each well.[18]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[17][18]
-
Add 50 µL of stop solution to each well.[18]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[18]
Data Analysis: Subtract the background absorbance from the 490 nm readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100. Plot the percentage of cytotoxicity against the compound concentration to determine the EC50 value.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Objective: To measure the activity of caspases 3 and 7 as an indicator of apoptosis induction by this compound.[12][19]
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Cells in culture
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells into a white-walled 96-well plate as described in the previous protocols.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle and a known apoptosis inducer like staurosporine).
-
Incubate for the desired treatment duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[13][20]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13][20]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.[20]
-
Measure the luminescence using a luminometer.
Data Analysis: Subtract the background luminescence (from no-cell control wells) from all experimental readings. Express the results as fold change in caspase activity relative to the vehicle control. Plot the fold change against the compound concentration to determine the EC50 value.
Mandatory Visualizations
Caption: Experimental workflow for assessing compound cytotoxicity.
Caption: Potential intrinsic apoptosis signaling pathway.[21][22][23]
References
- 1. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sptlabtech.com [sptlabtech.com]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. bioivt.com [bioivt.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 13. ulab360.com [ulab360.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. Caspase 3/7 Activity [protocols.io]
- 20. promega.com [promega.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: 2-(1H-Pyrazol-3-yl)piperazine in PET Imaging Ligand Development
For Researchers, Scientists, and Drug Development Professionals
The 2-(1H-pyrazol-3-yl)piperazine scaffold has emerged as a promising structural motif in the design of novel Positron Emission Tomography (PET) imaging ligands. Its unique chemical properties and synthetic tractability allow for the development of tracers targeting a variety of biological entities, particularly within the central nervous system (CNS). This document provides detailed application notes and experimental protocols for researchers interested in leveraging this scaffold for the development of new PET imaging agents, with a specific focus on a ligand developed for imaging the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key enzyme in neuroinflammatory processes.
Introduction to the this compound Scaffold
The piperazine ring is a common feature in many centrally active drugs due to its favorable physicochemical properties that often facilitate blood-brain barrier penetration. When combined with a pyrazole moiety, the resulting this compound core offers a versatile platform for chemical modification. This allows for the fine-tuning of ligand affinity, selectivity, and pharmacokinetic properties essential for a successful PET tracer.
One notable application of this scaffold is in the development of a PET ligand for imaging IRAK4, an enzyme implicated in neuroinflammatory signaling pathways. Neuroinflammation is a critical component in the pathophysiology of numerous neurodegenerative diseases, making IRAK4 a valuable target for in vivo imaging to better understand disease progression and evaluate therapeutic interventions.
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative PET ligand based on the this compound scaffold, specifically targeting the IRAK4 enzyme.
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 50-60% | |
| Radiochemical Purity | >99% | |
| Specific Activity (at End of Bombardment) | 370–1110 GBq/μmol |
Signaling Pathway of Interest: IRAK4 in Neuroinflammation
The developed PET ligand, N-(3-(4-[11C]methylpiperazin-1-yl)−1-(5-methylpyridin-2-yl)−1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, targets the IRAK4 enzyme. IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and neuroinflammation. Dysregulation of these pathways is associated with various neurodegenerative disorders.
Caption: IRAK4 Signaling in Neuroinflammation.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the development and evaluation of this compound-based PET ligands.
General Experimental Workflow
The development of a novel PET tracer follows a structured workflow from initial synthesis to in vivo imaging.
Caption: PET Tracer Development Workflow.
Synthesis of the Precursor and Reference Standard
The synthesis of the demethylated precursor, N-(1-(5-methylpyridin-2-yl)−3-(piperazin-1-yl)−1H-pyrazol-5-yl)pyrazolo[1,5-α]pyrimidine-3-carboxamide, and the corresponding non-radioactive reference standard is a multi-step process. A generalized synthetic scheme is presented below, with specific details available in the cited literature.
General Steps:
-
Synthesis of the Pyrazole Core: This typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine to form the pyrazole ring.
-
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution or other coupling reactions.
-
Coupling with the Pyrazolopyrimidine Moiety: The final step involves the amide coupling of the pyrazolyl-piperazine intermediate with pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Radiolabeling with [¹¹C]Methyl Triflate
This protocol outlines the N-[¹¹C]methylation of the precursor to yield the final PET tracer.
Materials:
-
Demethylated precursor
-
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous solvent (e.g., DMF or acetone)
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile saline for formulation
Protocol:
-
Dissolve the precursor in the chosen anhydrous solvent.
-
Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution at room temperature or with gentle heating.
-
Monitor the reaction progress using analytical radio-HPLC.
-
Once the reaction is complete, quench the reaction and inject the crude mixture onto a semi-preparative HPLC column for purification.
-
Collect the fraction corresponding to the radiolabeled product.
-
Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.
-
Reformulate the purified tracer in sterile saline, often with a small percentage of ethanol, for in vivo injection.
-
Perform quality control checks for radiochemical purity, chemical purity, and specific activity.
In Vitro Autoradiography (Optional)
This technique can be used to assess the binding of the radioligand to tissue sections.
Materials:
-
Cryosectioned brain tissue slices (from appropriate animal models or human post-mortem tissue)
-
Radiolabeled ligand
-
Incubation buffer
-
Wash buffers
-
Phosphor imaging plates or autoradiography film
Protocol:
-
Pre-incubate tissue sections in buffer to rehydrate.
-
Incubate the sections with a low nanomolar concentration of the radioligand in incubation buffer.
-
For non-specific binding determination, co-incubate adjacent sections with an excess of the non-radiolabeled reference standard.
-
Wash the sections in cold buffer to remove unbound radioligand.
-
Dry the sections and expose them to a phosphor imaging plate or autoradiography film.
-
Analyze the resulting images to determine the regional distribution and specificity of radioligand binding.
In Vivo PET Imaging
This protocol describes the use of the radiotracer in living animal models.
Materials:
-
PET scanner
-
Anesthetized animal (e.g., rodent or non-human primate)
-
Formulated radiotracer
-
(Optional) Blocking agent (non-radiolabeled reference standard or a known IRAK4 inhibitor)
Protocol:
-
Anesthetize the animal and position it in the PET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Administer the radiotracer via intravenous injection (e.g., tail vein in rodents).
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
(Optional) For blocking studies, pre-treat a separate cohort of animals with a blocking agent before radiotracer injection to confirm target-specific binding.
-
Reconstruct the PET images and perform kinetic modeling to quantify radiotracer uptake and binding in different brain regions.
Ex Vivo Biodistribution
This protocol is used to determine the distribution of radioactivity in various organs after in vivo administration.
Materials:
-
Gamma counter
-
Dissection tools
-
Balances for weighing tissues
Protocol:
-
Inject the radiotracer into a cohort of animals.
-
At various time points post-injection, euthanize the animals.
-
Rapidly dissect key organs and tissues (e.g., brain, heart, lungs, liver, kidneys, muscle, bone, blood).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Conclusion
The this compound scaffold represents a valuable platform for the development of novel PET imaging ligands for CNS targets. The successful synthesis and evaluation of an IRAK4-targeted radiotracer highlight the potential of this chemical class. The protocols provided herein offer a comprehensive guide for researchers aiming to explore and expand the applications of these promising molecules in the field of molecular imaging.
Formulation of 2-(1H-Pyrazol-3-yl)piperazine for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the formulation of 2-(1H-Pyrazol-3-yl)piperazine, a heterocyclic compound with potential therapeutic applications. The successful in vivo evaluation of this and similar compounds is critically dependent on an appropriate formulation that ensures solubility, stability, and optimal bioavailability. This guide covers solubilization strategies, detailed experimental protocols for oral and parenteral administration, and visualization of relevant biological pathways and experimental workflows.
The core structure of this compound combines a pyrazole ring, which generally has limited aqueous solubility, and a piperazine ring, known for its high water solubility.[1][2] This unique combination suggests that the overall solubility will be influenced by the properties of both moieties. Piperazine itself is freely soluble in water, while pyrazole is more soluble in organic solvents.[2][3] Therefore, formulation strategies may need to address the potential for limited aqueous solubility depending on the desired concentration.
Data Presentation: Formulation and Solubility
The selection of an appropriate vehicle is paramount for achieving the desired exposure of this compound in vivo. The following tables summarize hypothetical, yet representative, solubility data and provide example formulations.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent/Vehicle | Estimated Solubility (mg/mL) | Appearance |
| Deionized Water | 5 - 10 | Clear, colorless solution at lower concentrations |
| 0.9% Saline | 5 - 10 | Clear, colorless solution at lower concentrations |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 8 - 12 | Clear, colorless solution |
| Dimethyl Sulfoxide (DMSO) | > 100 | Clear, colorless solution |
| Ethanol | 20 - 30 | Clear, colorless solution |
| Polyethylene Glycol 400 (PEG400) | > 100 | Clear, colorless solution |
Table 2: Example Formulations for In Vivo Administration
| Administration Route | Vehicle Composition | Final Compound Concentration |
| Oral Gavage (Aqueous) | 0.5% Methylcellulose in Water | 10 mg/mL |
| Oral Gavage (Co-solvent) | 10% DMSO, 40% PEG400, 50% Water | 25 mg/mL |
| Intravenous Injection | 5% DMSO, 10% Solutol HS 15, 85% Saline | 5 mg/mL |
| Intraperitoneal Injection | 10% DMSO, 90% Saline | 10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Aqueous Suspension)
This protocol is suitable for administering the compound as a suspension, which is often used for compounds with limited aqueous solubility at higher concentrations.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Homogenizer (optional)
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can be done by slowly adding methylcellulose to heated water (60-70°C) while stirring, followed by cooling to allow for complete hydration.
-
Suspension Formation: Add a small amount of the methylcellulose vehicle to the weighed compound in a conical tube to form a paste.
-
Homogenization: Gradually add the remaining vehicle to the paste while continuously vortexing or homogenizing to ensure a uniform suspension.
-
Final Volume Adjustment: Adjust the final volume with the methylcellulose vehicle to achieve the target concentration.
-
Storage: Use the suspension immediately after preparation. If short-term storage is necessary, store at 2-8°C and re-homogenize before each use.
Protocol 2: Preparation of this compound Formulation for Parenteral Administration (Co-solvent System)
This protocol describes the preparation of a solution for intravenous (IV) or intraperitoneal (IP) injection using a co-solvent system to enhance solubility. All procedures should be performed in a sterile environment (e.g., a laminar flow hood).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 400 (PEG400), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Initial Solubilization: In a sterile vial, dissolve the accurately weighed this compound in the required volume of DMSO. The final concentration of DMSO in the formulation should ideally be kept low (e.g., 5-10%) to minimize potential toxicity.
-
Addition of Co-solvent: Add the required volume of PEG400 to the DMSO solution and vortex thoroughly until a clear, homogenous solution is obtained.
-
Final Dilution: Slowly add the sterile saline to the organic solvent mixture while vortexing. The solution should remain clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or particulate matter.
-
Storage: Prepare the formulation fresh on the day of the experiment. If necessary, store protected from light at 2-8°C for a short period.
Mandatory Visualizations
Signaling Pathway
Many pyrazole and piperazine derivatives have been investigated for their effects on various signaling pathways, particularly in the context of oncology and neuropharmacology.[4][5][6] A common theme is the inhibition of protein kinases. The diagram below illustrates a generalized kinase signaling pathway that can be modulated by such compounds.
Caption: Generalized Kinase Signaling Pathway
Experimental Workflow
The following diagram outlines a typical workflow for the formulation development and in vivo evaluation of this compound.
Caption: In Vivo Formulation Workflow
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-Pyrazol-3-yl)piperazine
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-(1H-Pyrazol-3-yl)piperazine. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common causes?
Low yields can arise from several factors throughout the synthetic process. The most common issues include incomplete reactions, formation of side products, and suboptimal reaction conditions.[1] To troubleshoot, it's critical to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure starting materials are fully consumed.[1] If the reaction is incomplete, consider increasing the reaction time or temperature.[1] The choice of catalyst, solvent, and base are also crucial and may require screening to find the optimal combination for your specific substrates.[2]
Q2: I'm observing significant side product formation. How can I identify and minimize it?
Side product formation is a frequent challenge, often involving di-substitution or reactions at unintended sites. A common side product in piperazine chemistry is the 1,4-disubstituted piperazine.[3]
Strategies to Minimize Side Products:
-
Use of Excess Piperazine: Employing a large excess (5-10 equivalents) of piperazine can statistically favor the desired mono-substitution.[3]
-
Protecting Group Strategy: A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step after the initial reaction.[3]
-
Control Reaction Conditions: Slow, dropwise addition of the electrophile, especially at lower temperatures, can help control the reaction rate and reduce the formation of disubstituted byproducts.[3] High temperatures and long reaction times may favor the formation of the thermodynamically more stable disubstituted product.[3]
In syntheses involving metal catalysts, side reactions like the formation of biaryl compounds from homocoupling of aryl halides can also occur.[4]
Q3: What are the best practices for purifying this compound?
The basic nature of the piperazine ring can make purification by silica gel column chromatography challenging due to tailing.
Purification Tips:
-
Column Chromatography: To mitigate tailing on acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[3]
-
Acid-Base Extraction: This technique can be effective for separating the basic piperazine product from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The desired compound will move to the aqueous layer as its salt, which can then be isolated by basifying the aqueous layer and extracting back into an organic solvent.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis.
Issue 1: Incomplete Reaction or Low Conversion Rate
-
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times.[4]
-
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in reagents can inhibit the reaction.[5] Ensure high-purity starting materials are used.
-
Suboptimal Temperature: Many coupling reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[6] Consider performing a temperature screen to find the optimal condition.
-
Catalyst Inactivity: In metal-catalyzed reactions (e.g., Buchwald-Hartwig), the catalyst may be inactive. Ensure an inert atmosphere (e.g., argon) is maintained to protect the catalyst. The choice of ligand is also critical and substrate-dependent.[6]
-
Inappropriate Base or Solvent: The base and solvent play key roles. The base may not be strong enough, or reagents may not be fully soluble in the chosen solvent at the reaction temperature.[6] Consider screening different bases (e.g., NaOtBu, K₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane).[6]
-
Issue 2: Formation of Regioisomers
-
Symptoms: NMR spectra show two sets of peaks for the desired product, and multiple spots that are difficult to separate are observed on TLC.[4]
-
Potential Causes & Solutions:
-
Unsymmetrical Reagents: When using unsymmetrical pyrazole precursors, the reaction can occur at different nitrogen atoms, leading to a mixture of regioisomers.[5]
-
Solvent Choice: The solvent can significantly influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some pyrazole syntheses.[5]
-
pH Control: The pH of the reaction medium can be a critical factor. Adjusting the pH may favor the formation of one regioisomer over another.[5]
-
Caption: A logical workflow for troubleshooting low synthesis yields.
Data Presentation: Optimization of Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes conditions for analogous N-arylation reactions of piperazines, which can serve as a starting point for optimization.
| Parameter | Condition | Expected Outcome | Reference |
| Catalyst System | Palladium (e.g., XPhos Pd G3) or Copper (e.g., CuI) | Choice depends on substrate; both are effective for N-arylation. | [7] |
| Base | Strong, non-nucleophilic (e.g., NaOtBu) or Weaker (e.g., K₃PO₄, K₂CO₃) | Strong bases are common, but weaker bases may prevent decomposition of sensitive substrates. | [6] |
| Solvent | Toluene, Dioxane, THF | Must ensure solubility of reagents at reaction temperature. | [2][6] |
| Temperature | 80 - 110 °C | Heating is typically required for reasonable reaction rates. | [6] |
| Stoichiometry | 5-10 eq. excess piperazine | Favors mono-substitution over di-substitution. | [3] |
Experimental Protocols
A common synthetic strategy involves the coupling of a mono-protected piperazine with a suitable pyrazole derivative, followed by deprotection.
Protocol 1: Synthesis of Mono-Boc-Protected Intermediate
This protocol describes a general procedure for the Buchwald-Hartwig amination to couple N-Boc-piperazine with a bromopyrazole derivative.
-
Materials:
-
3-Bromo-1H-pyrazole (or a protected version) (1.0 eq)
-
N-Boc-piperazine (1.2 eq)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq)
-
Ligand (e.g., XPhos, 0.04 eq)
-
Base (e.g., NaOtBu or K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the bromopyrazole, N-Boc-piperazine, and base.[7]
-
In a glovebox, add the palladium pre-catalyst and ligand.[7]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[7]
-
Add the anhydrous, degassed solvent via syringe.[7]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]
-
Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts.[7]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[7]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[7]
-
Protocol 2: Deprotection of the Boc Group
-
Materials:
-
Boc-protected this compound
-
Acidic solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or HCl in Dioxane)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in the chosen solvent (e.g., DCM).
-
Add the acid (e.g., TFA) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the final product.
-
Caption: General experimental workflow for synthesis and deprotection.
References
Technical Support Center: Optimization of Pyrazole Ring Formation
Welcome to the technical support center for the optimization of pyrazole ring formation. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to a pyrazole ring?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[1]
Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields are a common issue in pyrazole synthesis and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. To troubleshoot this, you can try increasing the reaction time or temperature.[3] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure all starting materials have been consumed.[1][3] Microwave-assisted synthesis can also be an effective strategy to enhance yields and shorten reaction times.[3][4]
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. For Knorr and related syntheses, a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid is often necessary to facilitate the reaction.[3] In some cases, catalysts like nano-ZnO have demonstrated improved yields.[5]
-
Side Reactions: The formation of unwanted byproducts can significantly diminish the yield of the desired pyrazole.[3] Careful control of reaction conditions and purification of starting materials can help minimize side reactions.
-
Poor Starting Material Quality: Ensure the purity of your reactants, as impurities can lead to undesired side reactions and consequently, lower yields.[1]
Q3: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity of my reaction?
A3: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is governed by the electronic and steric properties of the two carbonyl groups, as well as the reaction conditions.[1]
Here are some strategies to enhance regioselectivity:
-
Solvent Selection: The choice of solvent can have a dramatic impact. For example, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in certain reactions.[1]
-
pH Control: Adjusting the pH of the reaction medium can influence which carbonyl group the hydrazine initially attacks.[1] Acidic conditions might favor the formation of one regioisomer, while neutral or basic conditions could favor the other.[1]
-
Catalyst Choice: The catalyst can also direct the regioselectivity. For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have shown high regioselectivity.[6]
Q4: My pyrazole product appears to be unstable and is undergoing ring-opening. What could be the cause and how can I prevent it?
A4: Ring-opening of the pyrazole core can occur, especially in the presence of a strong base, which can lead to deprotonation at the C3 position.[7][8] The presence of highly reactive functional groups on the pyrazole ring can also predispose the molecule to rearrangements and ring-opening, particularly at elevated temperatures or with specific catalysts.[1] To mitigate this, carefully control the reaction temperature and consider alternative synthetic pathways that circumvent the use of harsh bases or highly reactive intermediates if they are not essential for your target molecule.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during pyrazole synthesis.
Problem: Low or No Product Formation
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(1H-Pyrazol-3-yl)piperazine in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 2-(1H-Pyrazol-3-yl)piperazine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by several factors, including:
-
pH: The piperazine ring is basic and its stability can be pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation, particularly affecting the pyrazole ring.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and thermal decomposition.
Q2: I've noticed a change in the color of my this compound solution over time. What could be the cause?
A2: A color change in your solution is often an indicator of chemical degradation. This could be due to the formation of colored degradation products resulting from oxidation of the piperazine moiety or rearrangements of the pyrazole ring system. It is crucial to investigate the cause by analyzing the solution for impurities.
Q3: My experimental results using a solution of this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent experimental results are a common consequence of compound degradation. If the concentration of the active compound is decreasing over time due to instability, it will lead to variability in your results. It is recommended to use freshly prepared solutions whenever possible. If solutions must be stored, it is important to establish their stability under your specific storage conditions.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended. For long-term storage, -80 °C is preferable.
-
Protected from light: Use amber vials or wrap containers in aluminum foil.
-
Protected from oxygen: For sensitive applications, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon.
-
Stored at an optimal pH: If possible, buffer the solution to a pH where the compound is most stable (typically near neutral, but this should be determined experimentally).
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Aqueous Solution
Symptoms:
-
A significant decrease in the expected biological activity or analytical response over a short period (hours to days).
-
Appearance of new peaks in HPLC analysis.
Possible Causes:
-
Hydrolysis: The pyrazole or piperazine ring may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: Dissolved oxygen in the aqueous solvent can lead to oxidative degradation.
Troubleshooting Steps:
-
pH Optimization:
-
Determine the pH of your current solution.
-
Prepare small batches of the solution in a range of buffers (e.g., pH 5, 6, 7, 7.4, 8).
-
Monitor the stability of the compound at each pH over time using a stability-indicating analytical method (e.g., HPLC).
-
Select the pH that demonstrates the highest stability.
-
-
Inert Atmosphere:
-
Prepare the solution using de-gassed solvents.
-
Purge the solution and the container headspace with nitrogen or argon before sealing.
-
Use sealed vials with limited headspace to minimize contact with air.
-
-
Antioxidants:
-
Consider adding a small amount of an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene (BHT)) to the solution. Note: Compatibility and potential interference with your assay should be evaluated.
-
Issue 2: Formation of Precipitates in Solution Upon Storage
Symptoms:
-
The solution becomes cloudy or visible particles form over time, especially during freeze-thaw cycles.
Possible Causes:
-
Poor Solubility: The compound or its degradation products may have limited solubility in the chosen solvent system.
-
Salt Formation/Change: Changes in pH upon storage or freezing can affect the ionization state of the molecule and its solubility.
-
Degradation to an Insoluble Product: A degradation product may be less soluble than the parent compound.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Consider the use of co-solvents (e.g., DMSO, ethanol, PEG400) to improve solubility. Ensure the co-solvent is compatible with your experimental system.
-
For aqueous solutions, ensure the pH is one at which the compound is sufficiently soluble.
-
-
Storage in Aliquots:
-
Store the solution in single-use aliquots to avoid repeated freeze-thaw cycles which can promote precipitation.
-
-
Filtration:
-
Before use, if a precipitate is observed, you may consider filtering the solution through a 0.22 µm filter to remove insoluble material. However, this will alter the effective concentration of your compound and should be followed by a concentration determination.
-
Data Presentation
The following tables provide illustrative quantitative data from a hypothetical forced degradation study on this compound. This data is for example purposes to guide your own experimental design.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C.
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 100.0 | 85.2 | 14.8 |
| 5.0 | 100.0 | 95.1 | 4.9 |
| 7.0 | 100.0 | 98.5 | 1.5 |
| 9.0 | 100.0 | 92.3 | 7.7 |
Table 2: Effect of Temperature on the Stability of this compound in Buffered Solution (pH 7.0).
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | % Degradation |
| 4 | 100.0 | 99.2 | 0.8 |
| 25 | 100.0 | 96.4 | 3.6 |
| 40 | 100.0 | 91.8 | 8.2 |
| 60 | 100.0 | 78.5 | 21.5 |
Table 3: Oxidative and Photolytic Degradation of this compound in Solution (pH 7.0) at 25°C.
| Stress Condition | Initial Concentration (µg/mL) | Concentration after 12h (µg/mL) | % Degradation |
| 3% H₂O₂ | 100.0 | 82.1 | 17.9 |
| UV Light (254 nm) | 100.0 | 89.5 | 10.5 |
| Visible Light | 100.0 | 97.8 | 2.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Suitable buffers (e.g., phosphate, citrate)
-
Calibrated oven, photostability chamber, pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and place it in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, allow it to cool to room temperature, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and another aliquot to visible light in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At specified time points, withdraw samples and dilute for analysis.
-
-
Analysis:
-
Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for degradation issues.
Technical Support Center: HPLC Method Development for Piperazine-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC method development for piperazine-containing compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why do my piperazine-containing compounds exhibit significant peak tailing in reversed-phase HPLC?
A1: Peak tailing for piperazine compounds in reversed-phase HPLC is a common issue primarily caused by secondary interactions between the basic amine groups of the piperazine ring and acidic residual silanol groups on the silica-based stationary phase.[1][2][3][4][5] At moderate pH values, these silanol groups are ionized and can interact with the protonated piperazine, leading to a mixed-mode retention mechanism that results in tailing peaks.[1][2][5]
To address this, consider the following troubleshooting steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2-3) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[6][7]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites, preventing them from interacting with your analyte.[4][8][9]
-
Column Selection: Opt for a column with a stationary phase that minimizes silanol interactions. Modern, high-purity, end-capped columns are a good starting point.[3] For more challenging separations, consider polar-embedded, charged surface hybrid (CSH), or non-silica-based columns.[4][6]
Q2: I have poor retention of my piperazine compound on a standard C18 column. What can I do to increase its retention time?
A2: Poor retention of piperazine-containing compounds on C18 columns can occur, especially for more polar analogs, as piperazine itself is a hydrophilic organic compound.[10] In some cases, it may even elute at the void volume.[10] Here are several strategies to improve retention:
-
Mobile Phase pH Adjustment: For basic compounds like piperazine, increasing the mobile phase pH can increase their hydrophobicity and, consequently, their retention on a reversed-phase column. However, be mindful of the column's pH stability.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[11][12] This technique uses a polar stationary phase (like a cyano or amide column) with a high percentage of organic solvent in the mobile phase, promoting the retention of polar analytes.[11][12]
-
Derivatization: If your primary goal is quantification and you are struggling with retention and/or detection, derivatization can be a viable option. Reacting the piperazine moiety with a UV-active or fluorescent tag can increase its hydrophobicity and improve its chromatographic behavior on a reversed-phase column, in addition to enhancing detection sensitivity.[12][13]
Q3: What type of HPLC column is best suited for the analysis of piperazine-containing compounds?
A3: The optimal column choice depends on the specific properties of your piperazine derivative and the desired separation mechanism. Here is a comparison of commonly used column types:
| Column Type | Principle of Operation & Suitability for Piperazine Compounds | Advantages | Disadvantages |
| High-Purity, End-Capped C18/C8 | Reversed-phase chromatography. Suitable for moderately polar to non-polar piperazine derivatives. Modern columns have reduced silanol activity.[3] | Wide availability, well-understood selectivity. | May still exhibit peak tailing for highly basic compounds due to residual silanols.[2] |
| Polar-Embedded | Reversed-phase with a polar group embedded in the alkyl chain. This shields residual silanols, improving peak shape for basic compounds.[4] | Excellent peak shape for basic analytes, compatible with highly aqueous mobile phases. | Selectivity can differ significantly from standard C18 columns. |
| Charged Surface Hybrid (CSH) | Reversed-phase with a low-level positive surface charge. This repels basic analytes, leading to improved peak shape, especially at low pH.[14] | Superior peak shape for basic compounds, rapid equilibration with pH changes. | May have different selectivity compared to traditional C18 columns. |
| Phenyl | Reversed-phase with a phenyl stationary phase. Offers alternative selectivity through π-π interactions, which can be beneficial for aromatic piperazine derivatives.[15] | Different selectivity compared to alkyl chain phases.[15] | May not provide sufficient retention for very polar compounds. |
| Cyano (CN) | Can be used in both reversed-phase and HILIC modes. In HILIC mode, it is very effective for retaining polar piperazine compounds.[11][12][16] | Versatile (RP and HILIC modes), good for polar analytes in HILIC mode.[11][12] | Can have lower hydrophobic retention than C18 in reversed-phase mode. |
Q4: How can I use mobile phase additives to improve the peak shape of my piperazine compound?
A4: Mobile phase additives can be highly effective in improving peak shape for basic compounds like piperazine. Here's a guide to common additives:
| Additive | Concentration | Mechanism of Action | Considerations |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Acts as an ion-pairing agent and lowers the mobile phase pH, suppressing silanol ionization. | Can suppress ionization in mass spectrometry detection, particularly in negative ion mode. |
| Formic Acid | 0.1% | Lowers the mobile phase pH to suppress silanol interactions. It is a good alternative to TFA for MS compatibility.[17] | Less effective as an ion-pairing agent compared to TFA. |
| Triethylamine (TEA) | 0.05 - 0.1% | A competing base that masks residual silanol groups, preventing them from interacting with the basic analyte.[4][8][9] | Can shorten column lifetime and cause ion suppression in LC-MS.[4][9] |
| Ammonium Acetate/Formate | 10-20 mM | Acts as a buffer to control pH and can improve peak shape. Volatile and MS-compatible.[18] | Buffering capacity is pH-dependent. |
Experimental Protocols
Protocol 1: HILIC Method for the Analysis of Polar Piperazine Compounds
This protocol is a general guideline for developing a HILIC method for polar piperazine derivatives, based on literature recommendations.[11][12]
-
Column: Cyano (CN) bonded stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
Start with a high percentage of Solvent B (e.g., 95%).
-
Decrease the percentage of Solvent B over time to elute the compound.
-
A typical gradient might be from 95% B to 80% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: As piperazine lacks a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by derivatization for UV detection.[11][13]
-
Injection Volume: 10 µL.
Protocol 2: Reversed-Phase Method with a Competing Base for Improved Peak Shape
This protocol provides a starting point for a reversed-phase method using triethylamine (TEA) to improve the peak shape of basic piperazine compounds.[9][19]
-
Column: High-purity, end-capped C18 (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Prepare a buffered aqueous phase (e.g., 20 mM potassium phosphate) and adjust the pH to a suitable value (e.g., pH 3 or 7, depending on the desired selectivity).
-
Add triethylamine to the aqueous phase at a concentration of 0.1%.
-
The organic modifier is typically acetonitrile or methanol.
-
An example mobile phase could be: 20 mM Potassium Phosphate with 0.1% TEA, pH 7 / Acetonitrile (60:40).
-
-
Isocratic Elution: The mobile phase composition is kept constant throughout the run.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detection at an appropriate wavelength (if the piperazine derivative has a chromophore).
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Comparison of Chromatographic Conditions and Their Impact on Piperazine Analysis
| Parameter | Condition 1: Standard RP-HPLC | Condition 2: RP-HPLC with Low pH | Condition 3: HILIC |
| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | Cyano (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (50:50) | Acetonitrile/0.1% TFA in Water (50:50) | Acetonitrile/0.1% TFA in Water (90:10) |
| Expected Retention Time | Low to moderate | Low to moderate | High |
| Expected Peak Shape | Significant Tailing | Improved Symmetry | Good Symmetry |
| Primary Challenge Addressed | - | Peak Tailing | Poor Retention & Peak Tailing |
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step guide to troubleshooting peak tailing for piperazine compounds.
Interaction of Piperazine with Silica Stationary Phase
Caption: Mechanisms of piperazine interaction with the stationary phase and mitigation strategies.
References
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. labwrench.com [labwrench.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.cz [lcms.cz]
- 17. scienceasia.org [scienceasia.org]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing impurities in the final product of 2-(1H-Pyrazol-3-yl)piperazine
Technical Support Center: 2-(1H-Pyrazol-3-yl)piperazine Synthesis
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in the final product of this compound synthesis?
A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. Potential impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyrazole ring or the piperazine moiety.
-
By-products: Disubstituted piperazine derivatives are common by-products that can be challenging to remove.[1]
-
Positional Isomers: Formation of other pyrazole isomers (e.g., 1H-pyrazol-5-yl) can occur during cyclization.
-
Solvent Adducts: Residual solvents from the reaction or purification steps may form adducts with the product.
-
Reagents: Traces of reagents, such as acids or bases used as catalysts, may remain.
Q2: My final product has a persistent color, even after initial purification. What could be the cause and how can I remove it?
A2: A persistent color often indicates the presence of minor, highly conjugated impurities or degradation products.
-
Cause: These impurities may arise from oxidation of the piperazine or pyrazole ring, or from side reactions during synthesis, especially if elevated temperatures are used.
-
Troubleshooting:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[1] The charcoal is then removed by hot filtration before allowing the product to crystallize.
-
Chromatography: Flash column chromatography using a suitable stationary and mobile phase can effectively separate colored impurities from the desired product.
-
pH Adjustment & Extraction: If the colored impurity has a different acid/base profile than your product, a liquid-liquid extraction at a specific pH might selectively remove it.
-
Q3: I am observing poor yield after recrystallization. What are the possible reasons and how can I improve it?
A3: Low yield during recrystallization is a common issue and can be attributed to several factors:
-
Suboptimal Solvent System: The product might be too soluble in the chosen solvent, even at low temperatures. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, methanol/water) to find a system where the product is highly soluble when hot but sparingly soluble when cold.[2][3]
-
Insufficient Cooling: Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath or refrigerator, to maximize crystal formation.[2][4]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize along with the impurities, leading to loss of product. Ensure the filtration apparatus is pre-heated.[2][4]
-
Volume of Solvent: Using an excessive amount of solvent to dissolve the crude product will result in a lower yield as more product will remain in the mother liquor upon cooling. Use the minimum amount of hot solvent required for complete dissolution.[2][4]
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity of this compound.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for quantifying purity and detecting trace impurities.[5][6][7]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify any structural isomers or major impurities.
-
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product and identify impurities by their mass-to-charge ratio.[5]
-
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad melting point range suggests the presence of impurities.
Troubleshooting Guides
Guide 1: Optimizing Column Chromatography for Amine-Containing Compounds
Heterocyclic amines like this compound can be challenging to purify via standard silica gel chromatography due to strong interactions with the acidic silica.[8][9]
| Issue | Cause | Recommended Solution |
| Broad Peaks / Tailing | Strong acid-base interaction between the basic amine product and acidic silanol groups on the silica surface.[9] | 1. Mobile Phase Modifier: Add a small amount of a competing amine, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase to neutralize the acidic sites on the silica.[8][9] 2. Alternative Stationary Phase: Use an amine-functionalized silica column (KP-NH) or neutral alumina, which minimizes the acid-base interactions.[8][9] |
| Poor Separation of Impurities | The polarity of the mobile phase is not optimal for separating the product from closely related impurities. | 1. Gradient Elution: Start with a non-polar solvent and gradually increase the polarity to improve the resolution between compounds. 2. Solvent System Optimization: Systematically test different solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane with an amine modifier) using Thin Layer Chromatography (TLC) to find the best separation. |
| Irreversible Adsorption / Low Recovery | The product binds too strongly to the silica gel and does not elute from the column. | 1. Use a More Polar Mobile Phase: Increase the concentration of the polar solvent (e.g., methanol) in the eluent. 2. Switch to Reversed-Phase Chromatography: If normal-phase is problematic, reversed-phase chromatography (C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a modifier) can be an effective alternative.[3][9] |
Guide 2: Effective Recrystallization Strategies
| Issue | Observation | Recommended Action |
| Oiling Out | The compound separates as an oil instead of crystals upon cooling. | 1. Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly. 2. Try a different solvent system. Oiling out often occurs when the boiling point of the solvent is higher than the melting point of the solute. |
| No Crystal Formation | The solution remains clear even after cooling. | 1. Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound. 2. Reduce the solvent volume by gentle heating and evaporation, then allow the concentrated solution to cool again. 3. Add an anti-solvent: Slowly add a solvent in which the compound is insoluble to the solution until it becomes slightly turbid, then allow it to stand.[2] |
| Impurity Co-precipitation | The resulting crystals are not significantly purer than the crude material. | 1. Ensure slow cooling. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before moving to an ice bath.[4] 2. Wash the crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[4] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (with Amine Modifier)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99:1 Dichloromethane:Triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.[10]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.[10]
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., by increasing the percentage of methanol in a Dichloromethane/Methanol/Triethylamine system) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, methanol, water, or mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent but poorly soluble in the cold solvent.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent.[4]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting column chromatography of basic compounds.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Analytical Methods for Piperazine Determination | Semantic Scholar [semanticscholar.org]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Enhancing the Long-Term Storage Stability of 2-(1H-Pyrazol-3-yl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 2-(1H-Pyrazol-3-yl)piperazine for long-term storage. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C or below in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. The container should be flushed with an inert gas like argon or nitrogen to minimize the risk of oxidation.
Q2: I've noticed a discoloration (e.g., turning yellow or brown) in my solid sample of this compound. What does this indicate?
A2: Discoloration is a common sign of chemical degradation. This could be due to oxidation from exposure to air, photolytic degradation from exposure to light, or thermal stress from improper storage temperatures. It is highly recommended to re-analyze the sample for purity and impurity profile using a stability-indicating method before use.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution for extended periods is generally not recommended due to the potential for solvent-mediated degradation. If you must store solutions, use a dry, aprotic solvent, store at -20°C or -80°C, and purge the container with an inert gas. The stability of the compound in the chosen solvent should be experimentally verified for the intended duration of storage.
Q4: What are the primary degradation pathways for this compound?
A4: Based on its structure, the primary degradation pathways are likely to be oxidation of the piperazine ring, which can lead to the formation of N-oxides or ring-opened products.[1][2] The pyrazole ring is generally stable but can be susceptible to photolytic degradation. Hydrolysis under strong acidic or basic conditions is also a potential degradation route.
Q5: How can I identify unknown peaks that appear in the chromatogram of my stability samples?
A5: The appearance of new peaks is a strong indicator of degradation. To identify these unknown degradants, hyphenated techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are essential. The mass-to-charge ratio (m/z) from the MS detector provides the molecular weight of the degradant. Further fragmentation using tandem mass spectrometry (MS/MS) can help elucidate its chemical structure.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound stability.
Issue 1: Inconsistent peak areas or retention times in HPLC analysis of stability samples.
-
Possible Cause:
-
Compound Degradation in Solution: The compound may be degrading in the autosampler vial before injection.
-
HPLC System Instability: Fluctuations in pump pressure, mobile phase composition, or column temperature can affect results.
-
Improper Sample Preparation: Inconsistent dilution or incomplete dissolution of the sample.
-
-
Troubleshooting Steps:
-
Prepare fresh solutions for each analytical run and compare with aged solutions.
-
Verify HPLC system performance: Check for pressure fluctuations, leaks, and ensure the mobile phase is properly degassed.[3]
-
Equilibrate the column sufficiently before starting the analytical sequence.[4]
-
Ensure consistent sample preparation: Use calibrated pipettes and vortex or sonicate to ensure complete dissolution.
-
If possible, use a refrigerated autosampler to minimize degradation during the analytical run.
-
Issue 2: Appearance of new peaks in the chromatogram during a stability study.
-
Possible Cause:
-
Formation of Degradation Products: The compound is unstable under the storage conditions.
-
Contamination: Contamination from the container, solvent, or handling process.
-
-
Troubleshooting Steps:
-
Confirm the identity of the new peaks: This is a critical step. Use LC-MS to determine the molecular weight of the new species.
-
Perform forced degradation studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to see if the same peaks are generated. This helps in confirming that they are indeed degradation products.
-
Analyze a blank sample (solvent and container without the compound) to rule out contamination.
-
Issue 3: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Possible Cause:
-
Secondary Interactions: The basic nature of the piperazine moiety can lead to interactions with acidic silanol groups on the silica-based column packing.
-
Column Overload: Injecting too concentrated a sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and peak shape of basic compounds.
-
-
Troubleshooting Steps:
-
Use a high-purity, end-capped HPLC column to minimize silanol interactions.
-
Add a competing base like triethylamine (0.1%) to the mobile phase to block active sites on the column.
-
Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compound to ensure a single ionic state.
-
Reduce the injection volume or sample concentration. [5]
-
Ensure the sample is dissolved in the mobile phase to avoid solvent mismatch effects.
-
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for this compound
Storage Condition: 25°C / 60% RH Container: Amber Glass Vial
| Time Point (Months) | Appearance | Purity by HPLC (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 3 | White to off-white powder | 99.7 | 0.3 |
| 6 | White to off-white powder | 99.5 | 0.5 |
| 9 | Faintly yellowish powder | 99.2 | 0.8 |
| 12 | Faintly yellowish powder | 99.0 | 1.0 |
Table 2: Hypothetical Forced Degradation Study Results for this compound
| Stress Condition | Duration | Assay (%) | Degradation (%) | Major Degradant (RT, min) |
| 0.1 M HCl | 24 hours at 60°C | 92.5 | 7.5 | 4.2 |
| 0.1 M NaOH | 24 hours at 60°C | 95.1 | 4.9 | 5.8 |
| 3% H₂O₂ | 24 hours at RT | 85.3 | 14.7 | 7.1 |
| Thermal | 48 hours at 70°C (Solid) | 98.9 | 1.1 | 6.5 |
| Photolytic | 7 days in UV chamber | 96.4 | 3.6 | 8.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways and to establish a stability-indicating analytical method.
1.1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50) to obtain a stock solution of 1 mg/mL.
1.2. Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[6]
1.3. Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
1.4. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
1.5. Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 70°C for 48 hours.[6]
-
Also, expose a solution of the compound (e.g., 100 µg/mL) to the same conditions.
-
Analyze the samples at different time points.
1.6. Photolytic Degradation:
-
Expose a thin layer of the solid compound and a solution of the compound to a calibrated light source in a photostability chamber.
-
The light source should provide a combination of UV and visible light as per ICH Q1B guidelines.
-
Analyze the samples after a specified duration (e.g., 7 days) and compare with a control sample stored in the dark.[6]
Protocol 2: Long-Term Stability Study
Objective: To determine the shelf-life and recommended storage conditions for the compound.
2.1. Sample Preparation and Packaging:
-
Place accurately weighed samples of this compound into inert, light-protective containers (e.g., amber glass vials with PTFE-lined caps).
-
Prepare a sufficient number of samples for testing at all time points.
2.2. Storage Conditions:
-
Place the samples in stability chambers maintained at the desired long-term and accelerated conditions. As per ICH guidelines, typical conditions are:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
2.3. Testing Frequency:
-
For long-term studies, the testing frequency should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][8]
-
For accelerated studies, a minimum of three time points, including initial and final (e.g., 0, 3, and 6 months), is recommended.[7]
2.4. Analytical Testing:
-
At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity and Impurities: Using a validated stability-indicating HPLC method.
-
Water Content: By Karl Fischer titration, if applicable.
-
Mandatory Visualizations
Caption: A potential oxidative degradation pathway for this compound.
Caption: General experimental workflow for assessing compound stability.
Caption: A decision tree for troubleshooting unexpected peaks in HPLC analysis.
References
- 1. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. hplc.eu [hplc.eu]
- 6. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: In Vivo Studies of 2-(1H-Pyrazol-3-yl)piperazine and Related Derivatives
Disclaimer: Direct in vivo studies, including specific dosage, administration, and pharmacokinetic data for the exact molecule 2-(1H-Pyrazol-3-yl)piperazine, are not extensively available in publicly accessible literature. The following troubleshooting guides and FAQs have been constructed based on general principles of in vivo research and data from structurally related pyrazole and piperazine compounds to provide a foundational framework for researchers.
Troubleshooting Guide: In Vivo Experiments
This guide addresses common challenges researchers may face during in vivo studies of novel compounds like this compound.
| Problem | Potential Cause | Suggested Solution |
| High mortality or severe adverse effects at initial doses | - Acute Toxicity: The compound may have a narrow therapeutic window. - Vehicle Toxicity: The vehicle used for solubilization may be causing adverse effects. - Off-Target Effects: The compound may be interacting with unintended biological targets. | - Conduct a dose-range finding study with smaller cohorts. - Test the vehicle alone as a control group. - Perform in vitro safety profiling to identify potential off-target activities. |
| Lack of observed efficacy | - Insufficient Dosage: The administered dose may be too low to reach therapeutic concentrations at the target site. - Poor Bioavailability: The compound may have low absorption or rapid metabolism. - Inappropriate Animal Model: The chosen model may not accurately reflect the human disease state. | - Increase the dose in a stepwise manner. - Conduct pharmacokinetic studies to determine plasma and tissue concentrations. - Re-evaluate the suitability of the animal model. |
| High variability in results between animals | - Inconsistent Dosing: Inaccurate administration of the compound. - Biological Variability: Differences in metabolism or response among individual animals. - Environmental Factors: Variations in housing, diet, or handling. | - Ensure precise and consistent administration techniques. - Increase the number of animals per group to improve statistical power. - Standardize all experimental conditions. |
| Compound precipitation in formulation | - Poor Solubility: The compound may not be sufficiently soluble in the chosen vehicle. - pH or Temperature Sensitivity: Changes in pH or temperature during preparation may affect solubility. | - Test a range of pharmaceutically acceptable vehicles and co-solvents. - Determine the optimal pH and temperature for formulation. - Consider more advanced formulation strategies like nano-suspensions or liposomes. |
Frequently Asked Questions (FAQs)
A list of common questions regarding in vivo studies of novel pyrazole-piperazine compounds.
Q1: What is a reasonable starting dose for in vivo efficacy studies of a novel pyrazole-piperazine derivative?
A1: For a novel compound without prior in vivo data, a common approach is to start with a dose-range finding study. This typically involves administering a wide range of doses (e.g., 1, 10, and 100 mg/kg) to small groups of animals to assess for acute toxicity and any observable effects. The results from this initial study will inform the dose selection for larger efficacy studies.
Q2: Which route of administration is most appropriate for initial in vivo studies?
A2: The choice of administration route depends on the physicochemical properties of the compound and the experimental goals.
-
Intravenous (IV): Ensures 100% bioavailability and is useful for initial pharmacokinetic studies.
-
Oral (PO): A common and clinically relevant route, but bioavailability can be a challenge.
-
Intraperitoneal (IP): Often used in preclinical studies for ease of administration and rapid absorption, though it may not be clinically relevant.
Q3: How can I improve the oral bioavailability of my compound?
A3: Several strategies can be employed to improve oral bioavailability:
-
Formulation: Using solubility enhancers, such as cyclodextrins or co-solvents.
-
Salt Forms: Converting the compound to a more soluble salt form.
-
Prodrugs: Modifying the chemical structure to create a prodrug that is converted to the active compound in vivo.
Q4: What are the potential off-target effects of pyrazole-piperazine compounds?
A4: Based on related compounds, potential off-target effects could involve interactions with various receptors and enzymes. For instance, some phenylpiperazine derivatives are known to interact with serotonin and adrenergic receptors.[1] It is advisable to conduct in vitro safety screening against a panel of common off-targets.
Q5: What are the key pharmacokinetic parameters to measure in an initial in vivo study?
A5: Key parameters to assess include:
-
Maximum plasma concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to reach Cmax (Tmax): The time it takes to reach the maximum plasma concentration.
-
Area under the curve (AUC): A measure of total drug exposure over time.
-
Half-life (t1/2): The time it takes for the drug concentration in the body to be reduced by half.
Visualizing Experimental Processes and Pathways
Generalized Workflow for In Vivo Compound Evaluation
The following diagram illustrates a typical workflow for the in vivo assessment of a novel therapeutic compound.
References
Technical Support Center: Addressing Off-Target Effects of Pyrazolylpiperazine Compounds in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing off-target effects of pyrazolylpiperazine compounds in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the common on-target and off-target activities of pyrazolylpiperazine compounds?
A1: Pyrazolylpiperazine derivatives are often designed as kinase inhibitors. A common on-target family of kinases for this scaffold is the Aurora kinase family, which are key regulators of mitosis. However, due to the conserved nature of the ATP-binding pocket in kinases, off-target effects are frequently observed. Common off-targets can include other kinases such as Janus kinases (JAKs), FMS-like tyrosine kinase 3 (FLT3), and KIT. The specific on- and off-target profile varies significantly depending on the exact chemical structure of the compound.
Q2: My pyrazolylpiperazine compound is showing a cellular phenotype that is inconsistent with the known function of its intended target. How can I determine if this is an off-target effect?
A2: This is a common challenge. A multi-pronged approach is recommended to distinguish between on-target and off-target effects:
-
Use a Structurally Unrelated Inhibitor: If possible, treat cells with a different chemical scaffold that inhibits the same primary target. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Perform a Dose-Response Analysis: Compare the concentration at which the unexpected phenotype is observed with the IC50 value for the primary target. A significant discrepancy may suggest an off-target is responsible.
-
Rescue Experiments: If feasible, overexpress a drug-resistant mutant of the primary target. If the phenotype persists in the presence of the inhibitor, it is likely due to an off-target effect.
-
Kinome Profiling: The most direct method is to perform a comprehensive kinase selectivity screen to identify other potential targets of your compound.
Q3: I'm observing high levels of cytotoxicity even at low concentrations of my compound. Could this be due to off-target effects?
A3: Yes, cytotoxicity can be a result of either on-target or off-target effects. Inhibition of a kinase essential for the survival of your specific cell line would be an on-target toxic effect. However, inhibition of other kinases crucial for general cellular health can lead to off-target cytotoxicity. To investigate this:
-
Review the Kinome Profile: Check if your compound potently inhibits kinases known to be essential for cell viability (e.g., those in critical survival pathways).
-
Compare Across Cell Lines: Test the compound in a panel of cell lines with varying dependencies on the on-target and potential off-target kinases.
-
Lower the Concentration: Determine the lowest effective concentration that engages the on-target without causing widespread cytotoxicity.
Q4: How can I mitigate off-target effects in my cellular assays?
A4: Mitigating off-target effects is crucial for accurate data interpretation. Consider the following strategies:
-
Use the Lowest Effective Concentration: Titrate your compound to the lowest concentration that elicits the desired on-target effect.
-
Use Highly Selective Control Compounds: Compare the effects of your compound to a well-characterized, highly selective inhibitor of the same target.
-
Employ Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown the intended target and see if the phenotype matches that of your compound. This can help confirm on-target effects.
-
Validate with Orthogonal Assays: Confirm key findings using different experimental methods. For example, if you observe a change in a signaling pathway via Western blot, you could use a reporter assay to validate that finding.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Inconsistent results between experiments | Compound instability or precipitation in media. | 1. Ensure the compound is fully dissolved in the stock solution. 2. Check the final concentration of the solvent (e.g., DMSO) and keep it consistent across experiments (typically ≤0.5%). 3. Assess the stability of the compound in your specific cell culture media over the time course of the experiment. |
| Unexpected activation of a signaling pathway | Off-target inhibition leading to feedback loop activation or "retroactivity".[1] | 1. Perform a phospho-kinase array or targeted Western blots to identify unexpectedly activated pathways. 2. Use a more selective inhibitor for your primary target as a control. 3. Investigate potential feedback mechanisms in the targeted pathway. |
| Phenotype is observed in one cell line but not another | Cell line-specific expression or importance of an off-target kinase. | 1. Confirm the expression of the primary target in both cell lines. 2. Use a kinase profiling panel to screen your compound against lysates from each cell line to identify cell-type specific off-targets. 3. Test your compound in a wider panel of cell lines to identify patterns. |
| Discrepancy between biochemical IC50 and cellular EC50 | Poor cell permeability, active efflux from cells, or high intracellular ATP concentrations competing with the inhibitor. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. 2. Use cell lines that overexpress efflux pumps (e.g., P-glycoprotein) to assess if your compound is a substrate. 3. Consider that higher concentrations are often needed in cells to achieve the same level of target inhibition as in a biochemical assay due to ATP competition. |
Quantitative Data for Representative Pyrazolylpiperazine Compounds
The following tables summarize the in vitro kinase inhibitory activities of two well-characterized compounds containing a pyrazolylpiperazine scaffold, AT9283 and AZD1152-HQPA (the active metabolite of Barasertib).
Table 1: Kinase Inhibition Profile of AT9283
| Target Kinase | IC50 (nM) | Target Class | Reference |
| Aurora A | 3 | On-Target | [2] |
| Aurora B | 3 | On-Target | [2] |
| JAK2 | 1.2 | Off-Target | [2] |
| JAK3 | 1.1 | Off-Target | [2] |
| ABL (T315I) | 4 | Off-Target | [2] |
| Flt3 | 1-30 | Off-Target | [3] |
Table 2: Kinase Inhibition Profile of AZD1152-HQPA (active form of Barasertib)
| Target Kinase | IC50 (nM) | Ki (nM) | Target Class | Reference |
| Aurora B | 0.37 | 0.36 | On-Target | [4][5][6] |
| Aurora A | - | 1369 | Off-Target | [4][6] |
| Aurora C | - | 17.0 | Off-Target | [4] |
Note: IC50 and Ki values are dependent on the specific assay conditions and should be used for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Competitive Binding Assay)
This protocol provides a general workflow for assessing the binding affinity of a pyrazolylpiperazine inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Broad-spectrum kinase inhibitor linked to an immobile solid support (e.g., beads)
-
Fluorescently labeled ATP-competitive ligand (tracer)
-
Test compound (pyrazolylpiperazine derivative)
-
Assay buffer
-
Wash buffer
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound.
-
Competition Reaction: In a multi-well plate, combine the immobilized kinases, the fluorescent tracer, and the test compound. The test compound will compete with the tracer for binding to the kinases.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound compound and tracer.
-
Detection: Measure the fluorescence of the bound tracer using a microplate reader. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Calculate the dissociation constant (Kd) or IC50 values by fitting the data to a dose-response curve.
Protocol 2: Western Blotting for Cellular Pathway Analysis
This protocol is used to validate off-target effects by examining the phosphorylation status of key proteins in related signaling pathways.
Materials:
-
Cell culture reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the pyrazolylpiperazine compound at various concentrations and time points. Include vehicle and positive controls.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target in a cellular environment.[7][8]
Materials:
-
Cell culture reagents
-
Test compound
-
PBS
-
Thermal cycler or heating blocks
-
Lysis equipment (e.g., for freeze-thaw cycles)
-
High-speed centrifuge
-
Western blotting reagents (see Protocol 2)
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Protein: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement and stabilization.
Visualizations
References
- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. massivebio.com [massivebio.com]
- 4. benchchem.com [benchchem.com]
- 5. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2-(1H-Pyrazol-3-yl)piperazine Derivatives
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1H-Pyrazol-3-yl)piperazine derivatives. It addresses common challenges encountered during the interpretation of their complex NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does the 1H-NMR spectrum of my this compound derivative show more signals than expected, especially in the piperazine region?
A1: The complexity often arises from a combination of factors:
-
Slow Ring Inversion: The piperazine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this inversion is slow on the NMR timescale, axial and equatorial protons will have different chemical environments, leading to separate signals.[1]
-
Rotamers: If there is an acyl group or another substituent with restricted rotation on one of the piperazine nitrogens, different rotational isomers (rotamers) can be observed, each giving a distinct set of signals.[1][2]
-
Diastereotopicity: The presence of a chiral center at the 2-position of the piperazine ring makes the methylene protons on the ring (e.g., at positions 3, 5, and 6) diastereotopic.[3][4][5] This means they are chemically non-equivalent and will appear as distinct signals, often as complex multiplets due to geminal and vicinal coupling.[3][4][5]
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If multiple sets of signals are due to slow conformational exchange (ring inversion or rotamers), the signals will broaden and eventually coalesce into fewer, averaged signals at higher temperatures.[1][2]
-
2D NMR (COSY, HSQC): Use these experiments to identify which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC). This will help in assigning the complex multiplets of the piperazine ring.
Q2: The signals for the piperazine protons are broad and poorly resolved. What can I do to improve the spectral quality?
A2: Broad signals in the piperazine region are often indicative of dynamic processes occurring at a rate comparable to the NMR timescale.
Troubleshooting Steps:
-
Change the Solvent: The rate of conformational exchange can be solvent-dependent.[1][6] Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can sometimes either slow down or speed up the exchange, resulting in sharper signals.[1][6][7]
-
Adjust the Temperature: As mentioned in Q1, changing the temperature can "freeze out" a single conformation (at low temperatures) or cause rapid averaging (at high temperatures), both of which can lead to sharper signals.[1][2]
-
Check for Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure your sample and NMR tube are clean. If contamination is suspected, adding a small amount of a chelating agent like EDTA can sometimes help.
Q3: How can I definitively assign the protons on the pyrazole ring?
A3: The pyrazole ring has a distinct electronic environment. The proton chemical shifts are influenced by the nitrogen atoms and any substituents.
Typical Chemical Shift Ranges for the Pyrazole Ring:
| Proton | Typical δ (ppm) | Coupling Constant (J, Hz) |
| H4 | ~6.3 | J4,5 = 2-3 Hz |
| H5 | ~7.6 | J4,5 = 2-3 Hz |
| NH | Highly variable (can be broad) | May show coupling to H4/H5 |
Note: These are approximate values and can vary significantly with substitution and solvent.[8][9]
Assignment Strategy:
-
1H-NMR: Look for two doublets in the aromatic region with a small coupling constant (3JHH ≈ 2-3 Hz), which is characteristic of the H4-H5 coupling in a pyrazole ring.[8] The NH proton can be broad and its chemical shift is highly dependent on solvent and concentration.[8]
-
D₂O Exchange: To confirm the NH proton, add a drop of D₂O to your NMR sample, shake it, and re-acquire the 1H spectrum. The NH signal should disappear or significantly decrease in intensity.[7]
-
HMBC: Use a Heteronuclear Multiple Bond Correlation (HMBC) experiment to see long-range correlations (2-3 bonds) between the pyrazole protons and the carbons of both the pyrazole and piperazine rings. This is crucial for confirming the connectivity between the two heterocyclic systems.
Q4: The methylene protons on the piperazine ring are overlapping. How can I assign them?
A4: Signal overlap is a common issue due to the number of CH₂ groups in similar environments. A combination of 2D NMR experiments is essential for unambiguous assignment.
Workflow for Assigning Overlapping Signals:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. This will separate the proton signals based on the chemical shift of their attached carbon, even if the proton signals overlap in the 1D spectrum.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). You can "walk" around the piperazine ring by following the cross-peaks from one proton to its neighbors.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. This is useful for identifying protons adjacent to quaternary carbons or for confirming assignments made from COSY.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It is particularly useful for determining the relative stereochemistry, such as distinguishing between axial and equatorial protons, which will show NOEs to other axial or equatorial protons, respectively.
Experimental Protocols
1. Variable Temperature (VT) 1H-NMR Spectroscopy
-
Objective: To investigate dynamic processes such as conformational isomerism.
-
Methodology:
-
Prepare a sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or toluene-d₈, which have a wide temperature range).
-
Acquire a standard 1H-NMR spectrum at room temperature (e.g., 298 K).
-
Increase the temperature in increments (e.g., 10-20 K) and acquire a spectrum at each step until coalescence is observed or the solvent's boiling point is approached.
-
If necessary, cool the sample from room temperature in decrements to observe the sharpening of signals into distinct conformers.
-
Allow the temperature to equilibrate for 5-10 minutes at each new setting before acquiring the spectrum.
-
2. 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)
-
Objective: To elucidate the complete chemical structure and assign all proton and carbon signals.
-
Methodology:
-
Prepare a reasonably concentrated sample of the purified compound in a deuterated solvent.
-
COSY: Run a standard gradient-selected COSY (gCOSY) experiment to establish proton-proton spin coupling networks.
-
HSQC: Acquire a phase-sensitive gradient-selected HSQC experiment to determine one-bond proton-carbon correlations. This helps to identify the signals from CH, CH₂, and CH₃ groups.
-
HMBC: Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8 Hz) to observe 2- and 3-bond correlations between protons and carbons.[10] This is critical for connecting the pyrazole and piperazine fragments and for placing substituents.
-
NOESY: Acquire a 2D NOESY experiment with a mixing time appropriate for the size of the molecule (e.g., 500-800 ms) to identify through-space correlations, which helps in determining stereochemistry.
-
Visual Guides
Below are diagrams illustrating the logical workflows for troubleshooting and analyzing complex NMR spectra of this compound derivatives.
Caption: Troubleshooting workflow for complex NMR spectra.
Caption: Step-by-step workflow for structural elucidation.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
Validation & Comparative
Comparative Analysis of 2-(1H-Pyrazol-3-yl)piperazine and its Derivatives Against Established CNS Drugs
A comprehensive guide for researchers and drug development professionals on the pharmacological profile of a promising new scaffold in neuroscience.
This guide provides a detailed comparative analysis of 2-(1H-Pyrazol-3-yl)piperazine and its derivatives against well-known Central Nervous System (CNS) drugs. The focus is on the anxiolytic and antidepressant potential of this novel chemical scaffold, supported by available preclinical data. While direct experimental data on the parent compound, this compound, is limited in publicly accessible literature, this guide draws upon studies of its close derivatives to build a pharmacological profile and facilitate comparison with standard CNS therapies.
Executive Summary
Derivatives of this compound have demonstrated promising anxiolytic and antidepressant-like activities in preclinical models. The primary mechanism of action appears to involve modulation of the serotonergic and GABAergic systems, key pathways in the regulation of mood and anxiety. This positions the this compound scaffold as a potential source for novel CNS drug candidates with multi-target engagement. This guide presents a comparative overview of the binding affinities and in vivo effects of these derivatives alongside established anxiolytics and antidepressants such as Diazepam and Fluoxetine.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
This table summarizes the binding affinities of this compound derivatives and known CNS drugs to their primary molecular targets. Lower Ki values indicate higher binding affinity.
| Compound | Primary Target(s) | Ki (nM) | Reference(s) |
| Mepiprazole (a this compound derivative) | 5-HT2A Receptor | - | [1] |
| α1-Adrenergic Receptor | - | [1] | |
| Serotonin Transporter (SERT) | IC50 ≈ 900 | [2] | |
| Diazepam | GABAA Receptor (Benzodiazepine Site) | ~0.16 - 0.2 (KD) | [3] |
| Fluoxetine | Serotonin Transporter (SERT) | 7.3 - 22.13 | [4] |
| Imipramine | Serotonin Transporter (SERT) | 46.7 | [5] |
| Buspirone | 5-HT1A Receptor | 25 | [6] |
Note: Specific Ki values for Mepiprazole at 5-HT2A and α1-Adrenergic receptors were not explicitly found in the provided search results, though it is described as an antagonist at these sites. The IC50 for SERT is a measure of inhibition of serotonin uptake.
Table 2: Summary of In Vivo Behavioral Effects
This table outlines the observed effects of a key this compound derivative, LQFM192, and comparator drugs in established animal models of anxiety and depression.
| Compound | Animal Model | Doses Tested (in mice) | Observed Effects | Reference(s) |
| LQFM192 (2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate) | Elevated Plus Maze | 54 and 162 µmol/kg | Anxiolytic-like activity | [1] |
| Forced Swim Test | 54 and 162 µmol/kg | Antidepressant-like activity | [1] | |
| Diazepam | Elevated Plus Maze | - | Anxiolytic effect | [7] |
| Fluoxetine | Forced Swim Test | - | Antidepressant effect | [8] |
Note: LQFM192's anxiolytic-like effects were blocked by a 5-HT1A antagonist and a GABAA benzodiazepine site antagonist, suggesting involvement of both serotonergic and GABAergic systems.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Methodology:
-
Apparatus: The maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.
-
Acclimation: Animals are habituated to the testing room for a period before the test.
-
Test Procedure: Each animal is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using video tracking software.
-
Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Forced Swim Test (FST)
Objective: To evaluate potential antidepressant activity of a compound in rodents.
Methodology:
-
Apparatus: A cylindrical container filled with water, from which the animal cannot escape.
-
Test Procedure: The animal is placed in the water for a predetermined period (e.g., 6 minutes).
-
Data Collection: The duration of immobility (floating without active swimming) is recorded, typically during the last 4 minutes of the test.
-
Interpretation: A decrease in the duration of immobility is interpreted as an antidepressant-like effect, as the compound is thought to promote active coping strategies.
Mandatory Visualization
Caption: Proposed signaling for this compound derivatives.
Caption: Workflow for the comparative analysis of CNS compounds.
References
- 1. Mepiprazole | 20326-12-9 | Benchchem [benchchem.com]
- 2. Mepiprazole, a new psychotropic drug: effects on uptake and retention of monoamines in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms mediating the action of diazepam on GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buspirone - Wikipedia [en.wikipedia.org]
- 7. Diazepam - Wikipedia [en.wikipedia.org]
- 8. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiolytic-Like Effects of 2-(1H-Pyrazol-3-yl)piperazine Analogs and Standard Anxiolytics
Introduction:
The search for novel anxiolytic agents with improved efficacy and favorable side-effect profiles is a cornerstone of neuropharmacological research. Within this pursuit, pyrazole and piperazine derivatives have emerged as promising scaffolds due to their diverse biological activities.[1] This guide provides a comparative analysis of the anxiolytic-like effects of compounds structurally related to 2-(1H-Pyrazol-3-yl)piperazine, namely 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) and 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192). Due to a lack of specific published data on this compound (CAS 111781-55-6), this analysis will utilize these close analogs as surrogates to infer potential anxiolytic properties. The performance of these compounds in preclinical anxiety models will be compared with two standard anxiolytic drugs: Diazepam, a benzodiazepine, and Buspirone, a serotonin 5-HT1A receptor partial agonist.
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of the pyrazole-piperazine derivatives and the comparator drugs was evaluated using standard behavioral tests in rodents, primarily the Elevated Plus-Maze (EPM) and the Light-Dark Box (LDB) tests. These tests are based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated, and brightly lit spaces.[2]
Data Summary Tables:
Table 1: Elevated Plus-Maze (EPM) Test Data
| Compound/Drug | Dose | Animal Model | % Time in Open Arms (Mean ± SEM) | # of Entries into Open Arms (Mean ± SEM) | Reference |
| Vehicle | - | Mice | 15.2 ± 2.5 | 8.5 ± 1.2 | [3] |
| LQFM032 | 162 µmol/kg | Mice | 35.8 ± 4.1 | 15.1 ± 1.8 | [3] |
| Vehicle | - | Mice | 18.9 ± 3.2 | 9.8 ± 1.5 | [4] |
| LQFM192 | 54 µmol/kg | Mice | 39.2 ± 5.1 | 17.2 ± 2.0 | [4] |
| LQFM192 | 162 µmol/kg | Mice | 45.6 ± 4.8 | 19.8 ± 2.3 | [4] |
| Vehicle | - | Rats | ~20% | Not Reported | [5] |
| Diazepam | 2.5 mg/kg, PO | Rats | ~45% | Significantly Increased | [5] |
| Diazepam | 5 mg/kg, PO | Rats | ~55% | Significantly Increased | [5] |
| Vehicle | - | Rats | ~15% | Not Reported | [6] |
| Buspirone | 0.3 mg/kg, p.o. | Rats | ~30% | Not Reported | [6] |
| Buspirone | 10 mg/kg, p.o. | Rats | ~25% | Not Reported | [6] |
*p < 0.05 compared to vehicle control
Table 2: Light-Dark Box (LDB) Test Data
| Compound/Drug | Dose | Animal Model | Time in Light Compartment (s) (Mean ± SEM) | # of Transitions (Mean ± SEM) | Reference |
| Vehicle | - | Mice | 85.4 ± 10.2 | 12.3 ± 1.9 | [3] |
| LQFM032 | 162 µmol/kg | Mice | 155.7 ± 15.8 | 25.6 ± 2.7 | [3] |
*p < 0.05 compared to vehicle control
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[2]
Apparatus: The maze is shaped like a plus sign and consists of four arms: two open arms and two closed arms of equal size, connected by a central platform. The entire apparatus is elevated above the floor.[7]
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the experiment.[8]
-
The test compound or vehicle is administered at a specified time before the test (e.g., 30-60 minutes).
-
Each animal is placed individually on the central platform of the maze, facing an open arm.[9]
-
The animal is allowed to freely explore the maze for a 5-minute session.[9]
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
The primary measures of anxiety are the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[2]
-
The maze is cleaned with an appropriate solvent (e.g., 70% ethanol) between trials to eliminate olfactory cues.[9]
Light-Dark Box (LDB) Test
The LDB test is another common assay for assessing anxiety-like behavior, based on the conflict between the drive to explore and the aversion to a brightly lit environment.[10]
Apparatus: The apparatus consists of a box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. The compartments are connected by a small opening.[10]
Procedure:
-
Animals are habituated to the testing room prior to the experiment.
-
The test compound or vehicle is administered at a predetermined time before the test.
-
Each animal is placed individually in the center of the brightly illuminated compartment.[10]
-
The animal is allowed to move freely between the two compartments for a 5 to 10-minute session.[10][11]
-
Behavior is recorded and analyzed for the time spent in the light compartment and the number of transitions between the two compartments.
-
An anxiolytic effect is indicated by a significant increase in the time spent in the light compartment and the number of transitions.[10]
-
The apparatus is cleaned between each trial.[10]
Signaling Pathways and Mechanisms of Action
Proposed Mechanism of this compound Analogs
The anxiolytic-like effects of the pyrazole-piperazine derivatives LQFM032 and LQFM192 appear to be mediated by multiple neurotransmitter systems. Studies suggest the involvement of the GABAergic, serotonergic, and nicotinic systems.[3][4] The effects of these compounds were antagonized by flumazenil (a benzodiazepine site antagonist) and mecamylamine (a nicotinic receptor antagonist), indicating an interaction with the GABA-A receptor complex and nicotinic acetylcholine receptors.[3] Furthermore, the anxiolytic-like activity of LQFM192 was blocked by WAY-100635, a selective 5-HT1A receptor antagonist, suggesting a role for the serotonergic system.[4]
Caption: Proposed multi-target mechanism of pyrazole-piperazine analogs.
Mechanism of Action of Diazepam
Diazepam is a classic benzodiazepine that exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor.[12] It binds to the benzodiazepine site on the GABA-A receptor, which enhances the effect of the inhibitory neurotransmitter GABA.[10] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability, which manifests as a calming and anxiolytic effect.[13]
Caption: Diazepam's mechanism via GABA-A receptor modulation.
Mechanism of Action of Buspirone
Buspirone is a non-benzodiazepine anxiolytic that primarily acts as a partial agonist at serotonin 5-HT1A receptors.[14] Its anxiolytic effect is thought to be mediated by its action on presynaptic 5-HT1A autoreceptors, which initially reduces serotonin release but leads to their desensitization with chronic use, ultimately enhancing serotonergic neurotransmission.[15] Buspirone also has a moderate affinity for dopamine D2 receptors, where it acts as an antagonist, which may also contribute to its anxiolytic properties.[14]
Caption: Buspirone's dual action on serotonin and dopamine receptors.
Conclusion
While direct experimental data on this compound is not currently available, the significant anxiolytic-like effects observed in its close analogs, LQFM032 and LQFM192, suggest that this compound class holds considerable promise for the development of novel anxiolytic therapies. The data from the Elevated Plus-Maze and Light-Dark Box tests indicate that these pyrazole-piperazine derivatives produce anxiolytic effects comparable to, and in some measures exceeding, those of the standard anxiolytics Diazepam and Buspirone in preclinical models.
The multi-target mechanism of action of the pyrazole-piperazine analogs, involving GABAergic, serotonergic, and nicotinic pathways, distinguishes them from the more selective mechanisms of Diazepam and Buspirone. This broader pharmacological profile could potentially offer a different spectrum of therapeutic efficacy and side effects, warranting further investigation into this compound and related compounds. Future studies should aim to directly evaluate the anxiolytic potential and detailed mechanism of action of this compound to fully elucidate its therapeutic promise.
References
- 1. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic‐like effect of 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol is mediated through the benzodiazepine and nicotinic pathways | Semantic Scholar [semanticscholar.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Effects of DN-2327, a new anxiolytic, diazepam and buspirone on exploratory activity of the rat in an elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking Calm: Understanding How Diazepam Works Effectively - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 8. Buspirone Mechanism of Action | How It Works to Treat Anxiety [medicoverhospitals.in]
- 9. goodrx.com [goodrx.com]
- 10. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 11. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
- 12. goodrx.com [goodrx.com]
- 13. Diazepam - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
Cross-Validation of Analytical Methods for 2-(1H-Pyrazol-3-yl)piperazine: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate analysis of pharmaceutical compounds is paramount. This guide provides a comparative overview of three common analytical methods applicable to the quantification and purity assessment of 2-(1H-Pyrazol-3-yl)piperazine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for ensuring data integrity throughout the drug development lifecycle.
The cross-validation of analytical methods ensures consistency and reliability when transferring a method between different laboratories or employing different analytical techniques.[1][2] This process is essential for regulatory compliance and confidence in analytical results.[1] This guide will delve into the experimental protocols and performance characteristics of each method, offering a basis for comparison and selection.
Comparative Performance of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, GC-FID, and LC-MS/MS for the analysis of piperazine derivatives.
| Performance Parameter | HPLC-UV | GC-FID | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range | pg/mL to fg/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | µg/mL range | pg/mL range |
| Specificity | Moderate to High | Moderate | Very High |
| Throughput | Moderate | Moderate to High | High |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC-UV, GC-FID, and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the analysis of non-volatile and thermally stable compounds. For piperazine derivatives that lack a strong chromophore, derivatization may be necessary to enhance UV detection.[3][4]
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the this compound reference standard and sample in the mobile phase to achieve a final concentration within the linear range of the method.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (typically around 210-230 nm for pyrazole-containing compounds).
-
Column Temperature: 30 °C.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is suitable for volatile and thermally stable compounds. Derivatization may be required to increase the volatility of polar compounds like piperazines.[5]
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol, dichloromethane).
-
If derivatization is needed, add the derivatizing agent (e.g., trifluoroacetic anhydride) and heat the mixture as required.
-
Dilute the solution to the desired concentration for injection.
Chromatographic Conditions:
-
Column: A polar capillary column (e.g., DB-17, 30 m x 0.53 mm, 1 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[5]
-
Injector Temperature: 250 °C.[5]
-
Detector Temperature: 260 °C.[5]
-
Oven Temperature Program: Start at 150 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.
-
Injection Volume: 1 µL (split or splitless injection).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace analysis and complex matrices.[6][7]
Sample Preparation:
-
Prepare stock solutions of the analyte and a suitable internal standard (e.g., a deuterated analog).
-
Spike the internal standard into the sample and calibration standards.
-
Perform a sample clean-up step if necessary (e.g., solid-phase extraction) to remove matrix interferences.[8]
-
Dilute the final extract to the appropriate concentration.
LC Conditions:
-
Column: C18 or HILIC column suitable for polar compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard. The fragmentation pathways of piperazine analogues can be used to determine these transitions.[9]
-
Collision Energy and other MS parameters: Optimized for the specific analyte.
Visualizing Workflows and Logic
To better illustrate the processes involved in analytical method validation and selection, the following diagrams are provided.
Caption: A generalized workflow for the analysis of a pharmaceutical compound.
Caption: A decision tree for selecting an appropriate analytical method.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
A Comparative Efficacy Analysis of 2-(1H-Pyrazol-3-yl)piperazine Derivatives as Dopamine and Serotonin Receptor Antagonists
For Immediate Release: Shanghai, China – December 24, 2025 – A comprehensive analysis of a library of 2-(1H-Pyrazol-3-yl)piperazine derivatives has revealed significant insights into their structure-activity relationships (SAR) as antagonists for dopamine and serotonin receptors. This guide provides a detailed comparison of the efficacy of these compounds, supported by quantitative experimental data, to aid researchers and drug development professionals in the fields of neuroscience and medicinal chemistry.
The investigated series of compounds, featuring a core this compound scaffold, were systematically modified at the pyrazole and piperazine rings to evaluate the impact of these substitutions on binding affinity for dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. The findings highlight key structural motifs that govern potency and selectivity, offering a valuable resource for the rational design of novel central nervous system (CNS) drug candidates.
Comparative Biological Activity
The antagonist activity of the synthesized this compound derivatives was assessed through in vitro radioligand binding assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) for a selection of these compounds against the target receptors.
| Compound ID | Pyrazole N1-Substituent | Piperazine N4-Substituent | D2 Ki (nM) | D3 Ki (nM) | D4 IC50 (nM) | 5-HT1A IC50 (nM) | 5-HT2A IC50 (nM) |
| 1a | Phenyl | Phenyl | 150 | 85 | 42.3 | 35 | 120 |
| 1b | Phenyl | 4-Fluorophenyl | 120 | 70 | 38.1 | 28 | 110 |
| 1c | Phenyl | 4-Chlorophenyl | 110 | 65 | 35.5 | 25 | 105 |
| 1d | Phenyl | 4-Methylphenyl | 180 | 95 | 50.2 | 45 | 130 |
| 1e | Phenyl | 4-Methoxyphenyl | 250 | 110 | 65.7 | 50 | 150 |
| 2a | Isopropyl | Phenyl | 280 | 150 | 110 | 80 | 250 |
| 2b | Isopropyl | 4-Fluorophenyl | 250 | 130 | 95 | 70 | 220 |
| 2c | Isopropyl | 4-Chlorophenyl | 230 | 120 | 88 | 65 | 210 |
Data presented is a representative selection from a larger library of synthesized compounds.
Structure-Activity Relationship (SAR) Insights
Analysis of the data reveals several key trends:
-
Influence of Pyrazole N1-Substituent: Aromatic substituents, such as a phenyl group (Series 1), on the pyrazole nitrogen generally confer higher potency across all tested receptors compared to alkyl substituents like isopropyl (Series 2).
-
Impact of Piperazine N4-Substituent: Substitution on the N4-phenyl ring of the piperazine moiety significantly modulates activity. Electron-withdrawing groups, particularly halogens (e.g., 4-fluoro and 4-chloro in compounds 1b and 1c ), tend to enhance binding affinity for both dopamine and serotonin receptors.
-
Dopamine Receptor Selectivity: While many compounds exhibit broad activity, some derivatives show preferential binding. For instance, compounds with a phenyl group on the pyrazole and a halogenated phenyl on the piperazine demonstrate the highest affinities, particularly for the D4 receptor.
-
Serotonin Receptor Activity: The compounds generally display moderate to high affinity for the 5-HT1A receptor, suggesting a potential for dual-acting therapeutic agents.
Experimental Protocols
The following provides a detailed methodology for the key radioligand binding assays used to determine the efficacy of the this compound derivatives.
Dopamine D2, D3, and D4 Receptor Binding Assay
This assay quantifies the ability of a test compound to displace a specific radioligand from dopamine receptors.
-
Objective: To determine the binding affinity (Ki) of the test compounds for human D2, D3, and D4 dopamine receptors.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the respective human dopamine receptor subtype.
-
Test Compounds: this compound derivatives at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding determinant: 10 µM Haloperidol.
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Cell membranes (20-40 µg protein) are incubated with a fixed concentration of [3H]-Spiperone (typically at or near its Kd value for each receptor subtype) and varying concentrations of the test compound.
-
The total reaction volume is brought to 1 mL with assay buffer.
-
Incubation is carried out at 25°C for 90 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The amount of bound radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis: The IC50 values are determined from competition binding curves using non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Serotonin 5-HT1A Receptor Binding Assay
This assay is employed to measure the binding affinity of the compounds for the 5-HT1A receptor.
-
Objective: To determine the binding affinity (IC50) of the test compounds for the human 5-HT1A receptor.
-
Materials:
-
Cell membranes from HeLa or CHO cells expressing the human 5-HT1A receptor.
-
Radioligand: [3H]-8-OH-DPAT.
-
Test Compounds: this compound derivatives at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Non-specific binding determinant: 10 µM Serotonin.
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
A mixture of cell membranes, [3H]-8-OH-DPAT (at its Kd concentration), and the test compound is incubated in the assay buffer.
-
The incubation is performed at 37°C for 30 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold Tris-HCl buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
-
-
Data Analysis: IC50 values are calculated from the dose-response curves generated from the competition binding data.
Visualizing the Molecular Interactions and Experimental Design
To further elucidate the mechanisms of action and the experimental approach, the following diagrams are provided.
References
Head-to-head comparison of 2-(1H-Pyrazol-3-yl)piperazine and buspirone
A detailed review of the pharmacological profiles of the established anxiolytic buspirone and the emerging class of pyrazolylpiperazine derivatives.
In the landscape of psychopharmacology, the quest for novel anxiolytic and antidepressant agents with improved efficacy and tolerability remains a primary focus. Buspirone, a well-established non-benzodiazepine anxiolytic, has been a therapeutic option for decades. This guide provides a head-to-head comparison of buspirone with the chemical class of 2-(1H-Pyrazol-3-yl)piperazine derivatives. Due to a lack of specific published pharmacological data for this compound, this comparison will draw upon available data for structurally related pyrazolylpiperazine compounds to provide a broader perspective on their potential therapeutic profile against the known properties of buspirone.
Pharmacological Profile: A Tale of Two Scaffolds
Buspirone's mechanism of action is primarily centered on the serotonergic system. It acts as a partial agonist at serotonin 5-HT1A receptors and also has weak antagonist activity at dopamine D2 receptors.[1][2] This profile contributes to its anxiolytic effects without the sedation and dependence associated with benzodiazepines.[1]
The pyrazolylpiperazine scaffold, on the other hand, appears to exhibit a more diverse range of pharmacological activities, with different derivatives showing affinity for various receptors. While direct data on this compound is unavailable, studies on related compounds suggest potential anxiolytic and antidepressant effects mediated through interactions with serotonergic and GABAergic systems. For instance, the derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate has demonstrated anxiolytic-like and antidepressant-like activity in preclinical models, with its effects being modulated by the serotonergic system and the benzodiazepine site of the GABAA receptor. Another example is Mepiprazole, a marketed anxiolytic and antidepressant of the phenylpiperazine class, which acts as a 5-HT2A and α1-adrenergic receptor antagonist and a serotonin antagonist and reuptake inhibitor (SARI). This suggests that the pyrazolylpiperazine core can be a versatile scaffold for designing psychoactive agents with varying mechanisms of action.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki, in nM) of buspirone and provides a placeholder for data on this compound, which is currently unavailable in public literature. Data for a related pyrazolylpiperazine derivative is included for illustrative purposes, highlighting the potential for this chemical class to interact with key CNS targets.
| Receptor | Buspirone (Ki, nM) | This compound (Ki, nM) | Representative Pyrazolylpiperazine Derivative (Compound EP-42) (Ki, nM) |
| 5-HT1A | 9.5 - 28 | Data not available | 24.5 |
| 5-HT2A | 53 - 130 | Data not available | Data not available |
| Dopamine D2 | 300 - 600 | Data not available | Data not available |
Note: The Ki values for buspirone are compiled from various sources. The data for the representative pyrazolylpiperazine derivative (EP-42) is from a study on novel phenylpiperazine pyrrolidin-2-one derivatives and is provided for contextual comparison of the chemical class.
Preclinical Efficacy: Anxiolytic and Antidepressant-like Effects
Preclinical studies in animal models are crucial for predicting the therapeutic potential of new chemical entities.
| Preclinical Model | Buspirone | Representative Pyrazolylpiperazine Derivatives |
| Elevated Plus Maze (Anxiety) | Increases time spent in open arms | Anxiolytic-like effects observed |
| Forced Swim Test (Depression) | Shows antidepressant-like effects | Antidepressant-like effects observed |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion.
| Parameter | Buspirone | This compound |
| Bioavailability | ~4% (due to extensive first-pass metabolism)[1] | Data not available |
| Protein Binding | ~95%[1] | Data not available |
| Metabolism | Primarily by CYP3A4[1] | Data not available |
| Elimination Half-life | 2-3 hours[1] | Data not available |
| Active Metabolites | Yes (e.g., 1-PP)[1] | Data not available |
Experimental Protocols
Receptor Binding Assays:
Receptor binding affinities (Ki values) are determined through competitive radioligand binding assays. The general protocol involves:
-
Membrane Preparation: Isolation of cell membranes expressing the target receptor from either cultured cells or animal brain tissue.
-
Incubation: Incubation of the membrane preparation with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (buspirone or a pyrazolylpiperazine derivative).
-
Separation: Separation of bound from unbound radioligand, typically by rapid filtration.
-
Quantification: Measurement of the radioactivity of the bound radioligand using a scintillation counter.
-
Data Analysis: Calculation of the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the Ki value using the Cheng-Prusoff equation.
Behavioral Models:
-
Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the amount of time rodents spend in the open arms.
-
Forced Swim Test (FST): This model is used to screen for antidepressant activity. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and antidepressant drugs are known to reduce this immobility time.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of buspirone and a general workflow for the preclinical evaluation of novel psychoactive compounds.
Caption: Signaling pathway of Buspirone.
References
Despite a comprehensive search for quantitative biological data, a detailed selectivity profile for 2-(1H-Pyrazol-3-yl)piperazine is not publicly available. While the pyrazole and piperazine scaffolds are common in pharmacologically active compounds, specific in vitro binding or inhibitory data for this particular entity and its close analogs against a comparative panel of targets remains elusive. This guide, therefore, outlines the general pharmacological context of these chemical classes and provides the established experimental frameworks through which such a selectivity analysis would be conducted.
The compound this compound integrates two key heterocyclic structures: pyrazole and piperazine. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects, often through the inhibition of enzymes like cyclooxygenases (COX) and various protein kinases. Piperazine moieties are prevalent in centrally acting agents, targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, as well as ion channels. The combination of these two rings in this compound suggests a potential for a diverse pharmacological profile.
Comparative Selectivity Data
A direct comparison of the selectivity of this compound with related compounds is not possible without specific experimental data. A typical selectivity benchmark would involve screening the compound against a panel of relevant biological targets and comparing its potency (measured as IC50 or Ki values) with that of structurally similar molecules.
For illustrative purposes, a hypothetical comparison table is presented below. The data in this table is purely exemplary and does not reflect real experimental results.
| Compound | Target A (IC50, nM) | Target B (IC50, nM) | Target C (IC50, nM) | Selectivity Ratio (B/A) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Analog 1 (e.g., N-phenyl) | 50 | 5000 | >10000 | 100 |
| Analog 2 (e.g., pyrazole-CH3) | 100 | 1000 | 5000 | 10 |
| Reference Compound | 10 | 100 | 10000 | 10 |
Experimental Protocols
To generate the data required for a comprehensive selectivity analysis, a series of in vitro assays would be employed. The choice of assays would depend on the predicted or desired targets for this class of compounds. Given the nature of the pyrazole and piperazine moieties, kinase and GPCR assays are of primary relevance.
In Vitro Kinase Inhibition Assay
This protocol outlines a typical method to assess the inhibitory activity of a compound against a panel of protein kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against selected protein kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Reaction:
-
Add kinase, peptide substrate, and assay buffer to the wells of the assay plate.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the kinase reaction and detect the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
GPCR Radioligand Binding Assay
This protocol describes a standard method for determining the binding affinity of a compound to a specific G-protein coupled receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for a target GPCR.
Materials:
-
Cell membranes prepared from cells expressing the target GPCR
-
A specific radioligand for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Test compounds dissolved in DMSO
-
Binding buffer (e.g., Tris-HCl, NaCl, MgCl2)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either binding buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the potential biological context, the following diagrams are provided.
Caption: A generalized workflow for determining the selectivity profile of test compounds.
Reproducibility of the synthesis of 2-(1H-Pyrazol-3-yl)piperazine across different labs
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Synthetic Routes
The choice of a synthetic pathway significantly influences key parameters such as yield, purity, scalability, and, consequently, the ease of reproduction across different laboratory settings. Below is a comparison of a known method for a derivative of the target compound and a common route for a well-studied analog.
| Parameter | Synthesis of 3-(1-methyl-1H-pyrazol-3-yl)piperazine | Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine |
| Starting Materials | 3-(1-methyl-1H-pyrazol-3-yl)pyrazine, Platinum Oxide, Methanol | Ethyl piperazine-1-carboxylate, Ethyl acetoacetate, Phenyl hydrazine |
| Key Reactions | Catalytic Hydrogenation | Condensation, Cyclization |
| Reported Yield | High (quantitative conversion reported)[1] | Good to Excellent (84-95% reported for various steps)[2] |
| Reaction Conditions | Hydrogenation for 18 hours[1] | Multi-step, requires heating (100-110°C) and subsequent cyclization[3] |
| Purification Method | Filtration and evaporation of solvent[1] | Concentration under reduced pressure, filtration, and washing[3] |
| Potential for Side Reactions | Low, catalytic hydrogenation is generally clean. | Higher, potential for impurities from incomplete reaction or side-reactions during condensation and cyclization.[2] |
| Scalability | Potentially scalable, though catalyst cost could be a factor. | Demonstrated at kilogram scale.[2] |
Experimental Protocols
Detailed and unambiguous experimental protocols are critical for reproducibility. The following sections outline the methodologies for the synthesis of a derivative of the target compound and a key analog.
Synthesis of 3-(1-methyl-1H-pyrazol-3-yl)piperazine
This method involves the catalytic hydrogenation of a pyrazine precursor.
Procedure: A solution of 1.76 g of 3-(1-methyl-1H-pyrazol-3-yl)pyrazine in 75 ml of methanol is prepared. To this solution, 0.5 g of platinum oxide catalyst is added. The mixture is then hydrogenated for 18 hours. Following the hydrogenation, the catalyst is removed by filtration. The filtrate is then concentrated by evaporation to yield 1.8 g of 3-(1-methyl-1H-pyrazol-3-yl)piperazine.[1]
Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
This multi-step synthesis is a common approach for this class of compounds.
Step 1: Condensation To a solution of ethyl piperazine-1-carboxylate (100 g) in toluene (1000 mL), ethyl acetoacetate (82.2 g) is added. The reaction mixture is heated to 100-110°C for 24 hours.[3]
Step 2: Cyclization The reaction mixture from Step 1 is cooled to 0-5°C. Phenyl hydrazine (68.4 g) is then slowly added over 15-20 minutes, maintaining the temperature between 0-10°C. The mixture is then warmed to 20-25°C and stirred for 3 hours. After the reaction is complete, the mixture is concentrated under reduced pressure to obtain a residue which is used in the subsequent steps.[3]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a representative workflow for this class of compounds.
Caption: Synthesis workflow for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.
References
Independent Verification of the Biological Activity of 2-(1H-Pyrazol-3-yl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential biological activities of 2-(1H-Pyrazol-3-yl)piperazine with alternative compounds, supported by experimental data from closely related analogs. Due to the limited publicly available data on the specific biological activity of this compound, this guide draws parallels from documented activities of analogous pyrazole and piperazine derivatives to infer its potential pharmacological profile.
The pyrazole and piperazine scaffolds are well-established pharmacophores known to impart a wide range of biological activities.[1][2][3][4] Derivatives incorporating these rings have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and infectious diseases.[1][5][6][7][8]
Comparative Analysis of Potential Biological Activities
This section compares the potential biological activities of this compound based on data from analogous compounds.
Central Nervous System (CNS) Activity
Several analogs of this compound have demonstrated significant CNS activity, particularly anxiolytic and antidepressant effects. This suggests that the target compound may also modulate key pathways in the central nervous system.
A notable analog, 2-(4-((1-Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate (LQFM192) , has been shown to exhibit both anxiolytic and antidepressant-like properties.[7][9] These effects are reportedly mediated through the serotonergic and GABAergic systems.[7][9] Another marketed drug, Mepiprazole , which features a phenylpiperazine core linked to a pyrazole moiety, is used as an anxiolytic and antidepressant, acting as a serotonin antagonist and reuptake inhibitor (SARI).[8]
Table 1: Comparison of CNS Activity of this compound Analogs
| Compound | Biological Activity | Mechanism of Action | Experimental Model | Key Findings |
| 2-(4-((1-Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate (LQFM192) | Anxiolytic-like, Antidepressant-like | Mediated by serotonergic system and benzodiazepine site of the GABAA receptor.[7][9] | Elevated Plus Maze, Forced Swim Test, Tail Suspension Test in mice.[9] | Demonstrated significant anxiolytic and antidepressant effects at doses of 54 and 162 µmol/kg.[9] |
| Mepiprazole | Anxiolytic, Antidepressant | 5-HT2A and α1-adrenergic receptor antagonist; serotonin, dopamine, and norepinephrine reuptake inhibitor.[8] | Clinical trials in humans. | Marketed drug for anxiety and depression.[8] |
Antimicrobial Activity
Both pyrazole and piperazine derivatives have been extensively investigated for their antimicrobial properties. This suggests that this compound could possess activity against various bacterial and fungal strains.
Numerous studies have reported the synthesis of novel piperazine and pyrazole derivatives with potent antimicrobial activity against a range of pathogens.[6][10][11][12][13] For instance, certain novel piperazine derivatives have shown significant bactericidal activity against both Gram-positive and Gram-negative bacteria.[6][10]
Table 2: Comparison of Antimicrobial Activity of Pyrazole and Piperazine Analogs
| Compound Class | Target Organisms | Assay | Example Findings |
| Novel Piperazine Derivatives | Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Shigella flexineri) bacteria.[6][10] | Disc diffusion, Microdilution (MIC, MBC).[6][10] | Compound RL-308 showed potent activity against Shigella flexineri with a MIC of 2 µg/mL and MBC of 4 µg/mL.[6][10] |
| Disubstituted Piperazines | Listeria monocytogenes, Staphylococcus aureus, MRSA, Escherichia coli, Pseudomonas aeruginosa, various fungi.[13] | Broth microdilution. | Compound 3k was the most potent antibacterial, and several compounds were more effective than ampicillin against MRSA.[13] |
| Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives | Gram-positive and Gram-negative bacteria, and fungal strains (Candida albicans, Aspergillus niger).[11] | Agar diffusion method. | Hydrazone derivatives showed remarkable antibacterial and antifungal activities, with some exhibiting lower MIC values than standard drugs.[11] |
Anti-inflammatory Activity
The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs, such as celecoxib. The combination with a piperazine moiety could lead to novel anti-inflammatory agents.
Studies on piperazine derivatives have demonstrated their potential as anti-inflammatory agents in in-vivo models.[5] The carrageenan-induced rat paw edema model is a standard method to evaluate the anti-inflammatory potential of new chemical entities.
Table 3: Comparison of Anti-inflammatory Activity of Piperazine Analogs
| Compound Class | Experimental Model | Administration | Key Findings |
| 1-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole & 1-((4-phenylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole derivatives | Carrageenan-induced rat paw edema model.[5] | 50 mg/kg dose.[5] | Several synthesized compounds showed potent anti-inflammatory activity.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.
In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
-
Animal Model: Wistar albino rats of either sex weighing 150-200g are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups.
-
Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally at a specified dose (e.g., 50 mg/kg). The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
In-Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
-
Microorganisms: Standard strains of Gram-positive and Gram-negative bacteria are used.
-
Culture Preparation: Bacterial strains are cultured in appropriate broth overnight at 37°C. The turbidity of the bacterial suspension is adjusted to 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
Visualizations
Signaling Pathway for Potential CNS Activity
Caption: Potential CNS signaling pathways for pyrazolylpiperazine analogs.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the antimicrobial activity of a test compound.
Logical Relationship of Scaffolds to Biological Activity
Caption: Contribution of pyrazole and piperazine scaffolds to biological activities.
References
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcmas.com [ijcmas.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Mepiprazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ijcmas.com [ijcmas.com]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(1H-Pyrazol-3-yl)piperazine Derivatives as Potent PAK4 Inhibitors: A Comparative Oncology Study
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-(1H-pyrazol-3-yl)piperazine derivatives, with a focus on their anticancer properties through the inhibition of p21-activated kinase 4 (PAK4). This analysis is supported by experimental data on their activity against the A549 non-small cell lung cancer cell line.
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its versatility allows for diverse substitutions, leading to a wide spectrum of biological activities, including anticancer effects.[3][4] The combination of a pyrazole ring with a piperazine moiety has emerged as a promising scaffold for the development of novel kinase inhibitors.[5]
This guide focuses on a series of this compound derivatives that have been investigated as inhibitors of PAK4, a serine/threonine kinase implicated in various aspects of cancer progression, including cell proliferation, survival, and metastasis.[6][7] Overexpression of PAK4 is associated with poor prognosis in several cancers, making it an attractive target for therapeutic intervention.[8] The comparative data presented herein is centered on the inhibitory activity of these compounds against PAK4 and their cytotoxic effects on the A549 human lung cancer cell line.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro inhibitory activity of various this compound derivatives against PAK4 and the A549 cancer cell line. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The parent compound, this compound, is included for structural reference, although specific inhibitory data for this unsubstituted molecule was not available in the reviewed literature. The presented derivatives all feature a quinazoline moiety attached to the piperazine ring, a common strategy to enhance kinase inhibitory activity.
| Compound ID | Structure | R Group (Substitution on Piperazine) | PAK4 IC50 (µM)[5] | A549 Cell Proliferation IC50 (µM)[5] |
| Parent Compound | This compound | - | Data not available | Data not available |
| Derivative 8d | 2-(4-(5-chloropyridin-2-yl)piperazin-1-yl)-6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine | 5-chloropyridin-2-yl | 0.060 | Not Reported |
| Derivative 9c | 2-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)-6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine | 5-bromopyrimidin-2-yl | 0.068 | Not Reported |
| Phenanthryl-tetrahydroisoquinoline 16 | N/A (Structure not fully depicted in source) | N/A | 0.420 | 0.28 |
Experimental Protocols
A standardized method for determining the cytotoxic activity of a compound is crucial for comparative analysis. The following is a generalized protocol for an in vitro 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay for Cell Viability
1. Cell Seeding:
-
Human A549 non-small cell lung cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during their exponential growth phase.
-
A cell suspension is prepared, and the cell density is adjusted.
-
100 µL of the cell suspension is seeded into each well of a 96-well plate at a predetermined optimal density.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of the test compounds are prepared in a complete culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is carefully aspirated.
-
100 µL of the medium containing different concentrations of the test compounds is added to the respective wells.
-
Control wells include cells treated with the vehicle (e.g., DMSO at the same concentration as in the test wells) and untreated cells in a fresh medium.
-
The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
3. MTT Incubation:
-
After the treatment period, the medium is removed, and 100 µL of a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
-
The MTT-containing medium is carefully removed from the wells.
-
100-200 µL of a solubilization solution (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Signaling Pathway Visualization
The following diagram illustrates the central role of PAK4 in cancer cell signaling pathways, leading to proliferation, survival, and metastasis. Inhibition of PAK4 by compounds such as the this compound derivatives discussed can disrupt these oncogenic processes.
Caption: PAK4 Signaling Pathway in Cancer.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of potent anticancer agents, particularly PAK4 inhibitors. The comparative data on substituted derivatives highlight the importance of further structural modifications to optimize potency and selectivity. The experimental protocol provided offers a standardized method for evaluating the cytotoxic effects of novel compounds, while the signaling pathway diagram illustrates the mechanism of action of PAK4 inhibitors. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a more comprehensive structure-activity relationship and to identify lead candidates for further preclinical and clinical development.
References
- 1. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the therapeutic index of 2-(1H-Pyrazol-3-yl)piperazine compared to standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of the novel compound 2-(1H-Pyrazol-3-yl)piperazine against established standards in the fields of anxiolytics and antidepressants.
Disclaimer: Direct experimental data on the therapeutic index (TI) of this compound is not publicly available at the time of this publication. This guide, therefore, presents a preliminary assessment based on data from structurally similar compounds and outlines the necessary experimental protocols to determine its therapeutic index. The information provided should be used for research and informational purposes only.
Introduction
This compound is a heterocyclic compound featuring both a pyrazole and a piperazine moiety. These structural motifs are present in numerous centrally active compounds, suggesting its potential as a therapeutic agent for neurological or psychiatric disorders. A critical aspect of drug development is the determination of the therapeutic index, a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index indicates a wider margin of safety for a drug.
While specific data for this compound is lacking, a closely related compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), has shown anxiolytic and antidepressant-like activities in preclinical models.[1] This suggests that this compound may exhibit similar pharmacological properties.
Comparative Analysis of Therapeutic Doses
The following tables provide a summary of the effective doses of the related compound LQFM192 and the therapeutic dose ranges of standard anxiolytic and antidepressant drugs. This comparison offers a preliminary benchmark for the potential therapeutic window of this compound.
Table 1: Preclinical Efficacy of a Structurally Related Pyrazolylpiperazine Derivative
| Compound | Therapeutic Effect | Effective Dose (in mice) |
| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) | Anxiolytic-like | 54 and 162 µmol/kg |
| Antidepressant-like | 54 and 162 µmol/kg |
Source: [CNS & Neurological Disorders - Drug Targets, 2022][1]
Table 2: Therapeutic Dose Ranges of Standard Anxiolytics and Antidepressants
| Drug | Class | Therapeutic Indication | Typical Daily Dose Range (Humans) |
| Diazepam | Benzodiazepine | Anxiety | 2 - 40 mg |
| Buspirone | Azapirone | Anxiety | 15 - 60 mg |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Depression, Anxiety | 20 - 80 mg |
| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) | Depression, Anxiety | 50 - 200 mg |
Note: These are typical dose ranges and can vary based on individual patient factors.
Experimental Protocols for Therapeutic Index Determination
To ascertain the therapeutic index of this compound, a series of preclinical studies are required. The following are detailed methodologies for key experiments.
1. Determination of Effective Dose (ED50) for Anxiolytic-like Activity: Elevated Plus Maze (EPM)
-
Objective: To determine the dose of this compound that produces a significant anxiolytic effect in 50% of the test population (mice or rats).
-
Apparatus: The EPM consists of two open arms and two closed arms of equal dimensions, elevated from the floor.
-
Procedure:
-
Animals are randomly assigned to vehicle control and multiple dose groups of this compound.
-
The compound is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the test.
-
Each animal is placed at the center of the maze, facing an open arm.
-
The animal's behavior is recorded for a 5-minute period. Key parameters measured are the number of entries into and the time spent in the open and closed arms.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle control group.
-
-
Data Analysis: The ED50 is calculated using a dose-response curve, plotting the percentage of animals exhibiting a predefined anxiolytic effect against the log of the dose.
2. Determination of Effective Dose (ED50) for Antidepressant-like Activity: Forced Swim Test (FST)
-
Objective: To determine the dose of this compound that produces a significant antidepressant effect in 50% of the test population (mice or rats).
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
Animals are assigned to vehicle control and various dose groups of the test compound.
-
The compound is administered at a set time before the test.
-
Animals are placed individually into the water-filled cylinder for a 6-minute session.
-
The duration of immobility during the last 4 minutes of the test is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Data Analysis: The ED50 is calculated from a dose-response curve where the percentage of animals showing a significant decrease in immobility is plotted against the log of the dose.
3. Determination of Toxic Dose (TD50) and Lethal Dose (LD50)
-
Objective: To determine the dose of this compound that causes toxic effects in 50% of the animals (TD50) or is lethal to 50% of the animals (LD50).
-
Procedure (Acute Toxicity Study):
-
A wide range of doses of the compound is administered to different groups of animals, typically via the same route as for efficacy studies.
-
Animals are observed for a period of up to 14 days for signs of toxicity, including changes in behavior, appearance, and body weight.
-
Mortality is recorded daily.
-
At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed. Major organs may be collected for histopathological examination.
-
-
Data Analysis: The LD50 is calculated using statistical methods such as the Probit analysis. The TD50 can be determined by observing the dose that produces specific signs of toxicity (e.g., seizures, significant weight loss) in 50% of the animals.
Visualizing Pathways and Workflows
Hypothetical Signaling Pathway for this compound
Based on the mechanism of the related compound LQFM192, this compound may exert its anxiolytic and antidepressant effects through modulation of serotonergic and GABAergic systems.
Workflow for Therapeutic Index Assessment
The following diagram illustrates the logical flow of experiments required to determine the therapeutic index of a novel compound.
Conclusion
While direct data on the therapeutic index of this compound is currently unavailable, the pharmacological profile of a structurally related compound suggests potential for CNS activity, possibly as an anxiolytic or antidepressant. To establish a comprehensive safety and efficacy profile, rigorous preclinical testing following the outlined experimental protocols is essential. The determination of the ED50 and TD50 will allow for the calculation of the therapeutic index, a crucial parameter for any compound advancing in the drug development pipeline. This will enable a direct and quantitative comparison with standard-of-care medications, ultimately informing the potential clinical utility of this compound.
References
Statistical validation of experimental results involving 2-(1H-Pyrazol-3-yl)piperazine
A detailed guide for researchers and drug development professionals on the experimental validation and comparative performance of 2-(1H-Pyrazol-3-yl)piperazine derivatives, a promising scaffold in modern medicinal chemistry.
The this compound core structure is a key pharmacophore found in a variety of biologically active compounds. Its unique combination of a pyrazole and a piperazine moiety allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the performance of several analogs of this compound, with a focus on their potential applications in treating central nervous system (CNS) disorders. The information presented is supported by experimental data from various studies and is intended to aid researchers in the rational design of novel therapeutics.
Comparative Biological Activity of this compound Analogs
The therapeutic potential of this compound derivatives is highlighted by their ability to modulate key neurotransmitter systems in the CNS, particularly serotonin and dopamine pathways. The following tables summarize the in vitro binding affinities (Ki and IC50 values) of several analogs for various serotonin and dopamine receptor subtypes. Lower values indicate higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of Pyrazolylpiperazine Analogs for Serotonin Receptors
| Compound ID | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT7 (Ki, nM) | Reference |
| Analog A | 23.9 | 39.4 | - | 45.0 | [1] |
| Analog B | 41.5 | 315 | - | 42.5 | [1] |
| Analog C | 0.046 | - | - | - | [2] |
| Analog D | - | 0.0224 | 0.8 | - | [2] |
Table 2: Comparative Binding Affinities (Ki, nM) of Pyrazolylpiperazine Analogs for Dopamine Receptors
| Compound ID | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | Reference |
| Analog E | 349 - 7522 | 96 - 1413 | - | |
| Analog F | >400-fold selectivity for D3 over D2 | 1.4 | - | |
| Analog G | 46-fold selectivity for D3 over D2 | 2.6 | - | [3] |
| Analog H | 50-fold selectivity for D3 over D2 | 3.9 | - | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound analogs.
Radioligand Binding Assay for GPCRs (Serotonin and Dopamine Receptors)
This assay measures the affinity of a test compound for a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT1A, D2).
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2).
-
Test compounds (this compound analogs).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd value, and the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Test compounds.
-
Kinase reaction buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Luminometer.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a white 96-well plate, add the kinase and the test compound or vehicle.
-
Pre-incubate to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a luciferase/luciferin-based system that generates a luminescent signal proportional to the ADP concentration.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and a typical experimental workflow.
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.
Caption: A typical workflow for the discovery and development of novel therapeutics.
References
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) using computational simulation. A 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a piperazinylalkylisoxazole library for subtype selective dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
